Trimetrexate-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C19H23N5O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)(113C)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i9+1,18+1,23+1 |
InChI Key |
NOYPYLRCIDNJJB-DRUGTNOTSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1[13C](=NC(=[15N]2)N)N)[13CH2]NC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Trimetrexate-13C2,15N: A Technical Guide to its Mechanism of Action and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate-13C2,15N is an isotopically labeled form of Trimetrexate, a potent, non-classical antifolate agent. The incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom provides a valuable tool for researchers in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification assays. This labeling does not alter the biological activity of the molecule, allowing it to serve as a precise tracer for understanding its mechanism of action and disposition.
Trimetrexate itself is a quinazoline derivative that acts as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2] Unlike classical antifolates such as methotrexate, Trimetrexate is more lipophilic and does not utilize the reduced folate carrier system for cell entry, enabling it to overcome a common mechanism of methotrexate resistance.[3] It has demonstrated clinical efficacy in the treatment of Pneumocystis jirovecii pneumonia (PCP) and has been investigated for its therapeutic potential against various cancers.[3][4]
Mechanism of Action
Trimetrexate exerts its cytotoxic effects by potently and competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][5] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[6]
By binding to the active site of DHFR, Trimetrexate prevents the regeneration of THF from DHF. This leads to a depletion of the intracellular pool of reduced folates, which in turn inhibits the synthesis of thymidylate and purine nucleotides. The disruption of DNA and RNA synthesis ultimately leads to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and microorganisms.[1][7]
Quantitative Data
The following tables summarize key quantitative data for Trimetrexate, including its inhibitory activity against DHFR from various sources and its cytotoxic effects on different cancer cell lines.
| Target Enzyme | Species | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Dihydrofolate Reductase (DHFR) | Human | - | 4.74 nM | [8] |
| Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | - | 1.35 nM | [8] |
| Dihydrofolate Reductase (DHFR) | Pneumocystis jirovecii | - | - | [3] |
| Dihydrofolate Reductase (DHFR) | Rat Liver | - | - | [3] |
Table 1: Inhibitory Activity of Trimetrexate against Dihydrofolate Reductase (DHFR)
| Cell Line | Cancer Type | IC50 | Reference(s) |
| A549 | Non-small cell lung cancer | Varies | [2] |
| CCRF-CEM | Acute lymphoblastic leukemia | Varies | [6] |
| L1210 | Murine leukemia | Varies | [9] |
| K562 | Chronic myelogenous leukemia | Varies | [10] |
| MCF-7 | Breast cancer | Varies | [10] |
Table 2: Cytotoxicity (IC50) of Trimetrexate in Various Cancer Cell Lines (Note: Specific IC50 values can vary significantly based on experimental conditions such as incubation time and cell density.)
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This protocol outlines a spectrophotometric method to determine the inhibitory activity of Trimetrexate against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF).
Materials:
-
Recombinant human DHFR
-
This compound (or Trimetrexate)
-
NADPH
-
Dihydrofolate (DHF)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mg/mL BSA
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of Trimetrexate in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a 10 mM stock solution of NADPH in Assay Buffer.
-
Prepare a 2 mM stock solution of DHF in Assay Buffer containing 10 mM β-mercaptoethanol.
-
-
Assay Setup:
-
In a 96-well microplate, add 2 µL of the various Trimetrexate dilutions to the appropriate wells. For the control (uninhibited) wells, add 2 µL of Assay Buffer containing the same concentration of DMSO.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the NADPH stock solution to all wells.
-
Add 5 µL of the recombinant human DHFR solution to all wells.
-
Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding 5 µL of the DHF stock solution to all wells.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of Trimetrexate by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the logarithm of the Trimetrexate concentration.
-
Determine the IC50 value, the concentration of Trimetrexate that causes 50% inhibition of DHFR activity, by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Trimetrexate on cancer cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
This compound (or Trimetrexate)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of Trimetrexate in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Trimetrexate. Include control wells with medium and the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Measure Absorbance:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each Trimetrexate concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability versus the logarithm of the Trimetrexate concentration.
-
Determine the IC50 value, the concentration of Trimetrexate that causes a 50% reduction in cell viability, by fitting the data to a dose-response curve.
-
Visualizations
Folate Metabolism and Nucleotide Synthesis Pathway
The following diagram illustrates the central role of dihydrofolate reductase (DHFR) in the folate pathway and how its inhibition by Trimetrexate disrupts the synthesis of DNA and RNA precursors.
Caption: Inhibition of DHFR by Trimetrexate blocks THF regeneration.
Experimental Workflow for Determining Trimetrexate IC50
The diagram below outlines the key steps in a typical experimental workflow to determine the half-maximal inhibitory concentration (IC50) of Trimetrexate against a cancer cell line.
Caption: Workflow for Trimetrexate cell viability (MTT) assay.
References
- 1. atcc.org [atcc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of methotrexate on purine and pyrimidine metabolism and cell-kinetic parameters in human malignant lymphoblasts of different lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cphi-online.com [cphi-online.com]
- 10. cell lines ic50: Topics by Science.gov [science.gov]
A Technical Guide to the Synthesis and Characterization of Trimetrexate-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical guide for the synthesis and characterization of isotopically labeled Trimetrexate, specifically Trimetrexate-13C2,15N. This labeled analog is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry assays.
Introduction to Trimetrexate
Trimetrexate is a potent, non-classical antifolate drug that acts as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR plays a crucial role in the synthesis of purines and thymidylate, which are essential for DNA, RNA, and protein synthesis.[1][2] By inhibiting DHFR, Trimetrexate disrupts cellular replication, making it an effective agent against rapidly proliferating cells, such as those found in certain cancers and opportunistic infections like Pneumocystis jirovecii pneumonia (PCP).[4][5]
The introduction of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into the Trimetrexate molecule provides a powerful analytical tool without altering its chemical and biological properties.[6][7]
Proposed Synthesis of this compound
While the direct synthesis of this compound has not been extensively reported in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of quinazoline derivatives and related antifolates. The proposed synthesis involves a multi-step process starting from commercially available isotopically labeled precursors.
A key strategy for the synthesis of the 2,4-diaminoquinazoline core of Trimetrexate is the condensation of a substituted 2-aminobenzonitrile with a labeled source of the C2 and N1/N3 atoms of the pyrimidine ring. For this proposed synthesis of this compound, we will incorporate one ¹³C and two ¹⁵N atoms using [¹³C, ¹⁵N₂]-Cyanamide. The second ¹³C atom will be introduced via [¹³C]-methyl iodide in a later step.
Proposed Retrosynthetic Analysis:
The retrosynthesis of Trimetrexate identifies key fragments that can be assembled to form the final product. The primary disconnection is at the benzylic amine linkage, separating the 2,4-diamino-5-methylquinazoline core from the 3,4,5-trimethoxyaniline side chain. A second key disconnection is the formation of the quinazoline ring itself.
Synthesis of Key Intermediates
2.1.1. Synthesis of 2-amino-6-methylbenzonitrile (Intermediate 1)
This intermediate can be synthesized from commercially available starting materials through established organic reactions.
2.1.2. Synthesis of 2,4-diamino-5-methylquinazoline-[2-¹³C, 1,3-¹⁵N₂] (Intermediate 2)
Intermediate 1 can be cyclized with [¹³C, ¹⁵N₂]-Cyanamide to form the isotopically labeled quinazoline core.
2.1.3. Bromination of Intermediate 2
A bromomethyl group is introduced at the 6-position of the quinazoline ring to facilitate the subsequent coupling reaction.
2.1.4. Synthesis of 3,4,5-trimethoxyaniline (Intermediate 4)
This can be prepared from 3,4,5-trimethoxybenzaldehyde via oxime formation and subsequent reduction.[8]
Final Assembly and Methylation
The final steps involve the coupling of the brominated quinazoline intermediate with 3,4,5-trimethoxyaniline and a final methylation step using a labeled methyl source.
Experimental Protocols
The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound.
Synthesis of 2,4-diamino-5-methylquinazoline-[2-¹³C, 1,3-¹⁵N₂]
-
To a solution of 2-amino-6-methylbenzonitrile in a suitable solvent (e.g., 2-ethoxyethanol), add [¹³C, ¹⁵N₂]-Cyanamide.
-
The reaction mixture is heated under reflux for several hours while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be purified by recrystallization.
Bromination of the Quinazoline Core
-
The labeled 2,4-diamino-5-methylquinazoline is suspended in a suitable solvent (e.g., acetic acid).
-
N-Bromosuccinimide (NBS) is added portion-wise at room temperature.
-
The reaction is stirred until completion, as monitored by TLC.
-
The product is isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
Coupling with 3,4,5-trimethoxyaniline
-
The brominated quinazoline intermediate and 3,4,5-trimethoxyaniline are dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF).
-
A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is added, and the mixture is heated.
-
The reaction progress is monitored by HPLC.
-
After completion, the product is isolated by extraction and purified by column chromatography.
Final N-Methylation with [¹³C]-Methyl Iodide
-
The coupled product is dissolved in a suitable solvent (e.g., DMF).
-
A base (e.g., sodium hydride) is added carefully at 0°C.
-
[¹³C]-Methyl iodide is added, and the reaction is stirred at room temperature.
-
The reaction is quenched with water, and the product is extracted.
-
Final purification is achieved by preparative HPLC.
Characterization
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the final compound. A typical method would employ a C18 reversed-phase column with a gradient elution system.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Purity | >98% |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the labeled compound and determine the isotopic enrichment.
| Parameter | Expected Value |
| Molecular Formula | C₁₈¹³C₂H₂₃¹⁵N₅O₃ |
| Monoisotopic Mass | 372.18 g/mol |
| Observed [M+H]⁺ | ~373.19 m/z |
| Isotopic Enrichment | >98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.
¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Trimetrexate, with minor changes in coupling patterns due to the presence of ¹³C and ¹⁵N.
¹³C NMR: The carbon spectrum will show enhanced signals for the two ¹³C-labeled carbons. The signal for the C2 carbon of the quinazoline ring will be a doublet due to coupling with the adjacent ¹⁵N atoms. The signal for the N-methyl carbon will also be enhanced.
¹⁵N NMR: The nitrogen spectrum will show signals for the labeled nitrogen atoms, confirming their incorporation into the quinazoline ring.
| Nucleus | Expected Chemical Shift (δ, ppm) |
| ¹H | 6.0 - 8.0 (aromatic), 4.5 (CH₂), 3.8 (OCH₃), 3.0 (¹³CH₃) |
| ¹³C | 160 (C4), 155 (C2), 150 (Ar-C), 110-130 (Ar-CH), 60 (OCH₃), 50 (CH₂), 35 (¹³CH₃) |
| ¹⁵N | ~150 (N1, N3) |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Trimetrexate Mechanism of Action: Dihydrofolate Reductase Inhibition
References
- 1. Quinazoline synthesis [organic-chemistry.org]
- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone synthesis [organic-chemistry.org]
- 6. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
Trimetrexate-13C2,15N CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the isotopically labeled antifolate agent, Trimetrexate-13C2,15N. This document details its chemical properties, mechanism of action, relevant experimental protocols, and the biochemical pathways it influences.
Core Compound Data
Trimetrexate is a potent, non-classical inhibitor of dihydrofolate reductase (DHFR).[1][2][3] The isotopically labeled version, this compound, serves as a crucial internal standard for quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolic analyses. While a specific CAS number is not commonly assigned to isotopically labeled compounds, the essential data for Trimetrexate and its specified labeled variant are summarized below.
| Property | Value | Source |
| Compound Name | Trimetrexate | PubChem |
| CAS Number | 52128-35-5 | PubChem |
| Molecular Formula | C₁₉H₂₃N₅O₃ | PubChem |
| Molecular Weight (Unlabeled) | 369.4 g/mol | PubChem[3] |
| Isotopically Labeled Variant | This compound | - |
| Molecular Formula (Labeled) | ¹³C₂C₁₇H₂₃¹⁵NN₄O₃ | - |
| Molecular Weight (Labeled) | Approximately 372.4 g/mol | Calculated |
Mechanism of Action and Signaling Pathway
Trimetrexate functions as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By inhibiting DHFR, Trimetrexate depletes the intracellular pool of THF, leading to the cessation of DNA and RNA synthesis and ultimately, cell death.[1][2][3] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and certain pathogens like Pneumocystis jirovecii.[4]
Caption: Mechanism of action of Trimetrexate.
Experimental Protocols
The following are summaries of key experimental protocols frequently employed in research involving Trimetrexate. The use of this compound as an internal standard is particularly relevant for HPLC-MS/MS-based quantification.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of Trimetrexate to inhibit the enzymatic activity of DHFR. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[5][6][7]
Materials:
-
Recombinant DHFR enzyme
-
DHFR assay buffer
-
NADPH
-
Dihydrofolic acid (DHF)
-
Trimetrexate (or other inhibitors)
-
96-well microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing DHFR assay buffer, NADPH, and the DHFR enzyme in a 96-well plate.
-
Add varying concentrations of Trimetrexate to the wells. Include a control group with no inhibitor.
-
Initiate the reaction by adding the substrate, dihydrofolic acid.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at regular intervals.
-
The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of Trimetrexate and determine the IC₅₀ value.
Cell Viability and Cytotoxicity Assay
These assays are used to determine the effect of Trimetrexate on the proliferation and survival of cancer cell lines.
Materials:
-
Cancer cell line (e.g., BOT-2 human breast cancer cell line)[8]
-
Cell culture medium and supplements
-
Trimetrexate
-
MTT or other viability reagents
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of Trimetrexate.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add a viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
-
Plot the results to determine the IC₅₀, the concentration of Trimetrexate that inhibits cell growth by 50%.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is employed to determine the concentration of Trimetrexate in biological samples, such as plasma.[9][10][11] In these analyses, this compound is an ideal internal standard.
Materials:
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)
-
Analytical column (e.g., C18)
-
Mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer)
-
Trimetrexate standard solutions
-
This compound (as internal standard)
-
Biological samples (e.g., plasma)
-
Protein precipitation and/or solid-phase extraction materials
Procedure:
-
Sample Preparation:
-
Spike biological samples and calibration standards with a known concentration of the internal standard (this compound).
-
Precipitate proteins using a solvent like methanol or acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Further clean-up can be performed using solid-phase extraction if necessary.
-
-
Chromatographic Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate Trimetrexate and the internal standard on the analytical column using an appropriate mobile phase gradient.
-
Detect and quantify the compounds using a UV detector or a mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Trimetrexate in the unknown samples by interpolation from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for Trimetrexate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Applications of Stable Isotope-Labeled Trimetrexate in Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of stable isotope-labeled Trimetrexate in research. Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), has been a subject of interest in oncology and infectious disease research. The use of its stable isotope-labeled counterparts offers significant advantages in enhancing the precision and accuracy of analytical measurements, crucial for drug development and mechanistic studies. This document details its primary applications, presents relevant data, provides experimental protocols, and visualizes key pathways and workflows.
Core Applications in Research
The primary application of stable isotope-labeled Trimetrexate (e.g., deuterated or ¹³C-labeled) is as an internal standard for quantitative bioanalysis using mass spectrometry.[1] This is the gold standard for pharmacokinetic (PK) studies, drug metabolism research, and therapeutic drug monitoring.
1.1. Pharmacokinetic (PK) Studies: Stable isotope-labeled Trimetrexate is essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.[2] By adding a known concentration of the labeled compound to biological samples (e.g., plasma, urine) before analysis, it is possible to correct for variations in sample preparation and instrument response, thereby enabling precise quantification of the unlabeled drug.[3]
1.2. Drug Metabolism Studies: Investigating the metabolic fate of Trimetrexate is crucial for understanding its efficacy and potential toxicity. The primary metabolic pathway involves O-demethylation followed by conjugation to glucuronide or sulfate.[4] Stable isotope labeling can be instrumental in these studies. For instance, administering a labeled version of the drug allows for the unambiguous identification of its metabolites in complex biological matrices using mass spectrometry, as the labeled metabolites will exhibit a characteristic mass shift.[5]
1.3. Quantitative Bioanalysis and Therapeutic Drug Monitoring: In a clinical setting, monitoring the concentration of Trimetrexate in patients is important for optimizing dosage and minimizing toxicity. The use of a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays provides the necessary accuracy and precision for such applications.
Quantitative Data
While specific quantitative data from studies exclusively using stable isotope-labeled Trimetrexate is not abundant in publicly available literature, the following tables summarize the known pharmacokinetic and metabolic parameters of unlabeled Trimetrexate. The use of a labeled internal standard would be the standard method to generate such high-quality data.
Table 1: Pharmacokinetic Parameters of Trimetrexate in Humans
| Parameter | Value | Species/Population | Reference |
| Half-life (t½) | 11 - 20 hours | Humans with AIDS | [4] |
| Clearance | 38 ± 15 mL/min/m² | Humans with AIDS | [4] |
| Volume of Distribution (Vd) | 18 L | Adults with HIV/AIDS | [6] |
| Protein Binding | ~95% | Not specified | [7] |
Table 2: Metabolism of Trimetrexate
| Metabolic Pathway | Description | Metabolites | Reference |
| Oxidative O-demethylation | The primary metabolic pathway. | 4'-desmethyltrimetrexate | [4] |
| Conjugation | Follows O-demethylation. | Glucuronide and sulfate conjugates | [4] |
Experimental Protocols
3.1. Protocol for Quantitative Analysis of Trimetrexate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol describes a general procedure for the quantification of Trimetrexate in human plasma. A deuterated or ¹³C-labeled Trimetrexate would serve as the ideal internal standard.
3.1.1. Materials and Reagents:
-
Trimetrexate analytical standard
-
Stable isotope-labeled Trimetrexate (e.g., Trimetrexate-d₃) as an internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
HPLC column (e.g., C18 reverse-phase column)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
3.1.2. Sample Preparation (Protein Precipitation): [8]
-
Thaw plasma samples at room temperature.
-
Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of the internal standard working solution (e.g., 100 ng/mL of Trimetrexate-d₃ in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold protein precipitation solvent (acetonitrile with 0.1% formic acid) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and centrifuge briefly before injection into the LC-MS/MS system.
3.1.3. LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Trimetrexate from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Trimetrexate: Precursor ion (e.g., m/z 370.2) → Product ion
-
Trimetrexate-IS: Precursor ion (e.g., m/z 373.2 for d₃) → Product ion
-
-
Data Analysis: Quantify Trimetrexate by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
3.2. Protocol for Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the inhibition of DHFR activity by Trimetrexate.[9]
3.2.1. Materials and Reagents:
-
Recombinant human DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADPH
-
Dihydrofolic acid (DHFA)
-
Trimetrexate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
3.2.2. Assay Procedure:
-
Prepare a stock solution of Trimetrexate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the Trimetrexate stock solution in DHFR assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the following to each well:
-
DHFR assay buffer
-
DHFR enzyme solution
-
Trimetrexate solution (or vehicle control)
-
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a solution of NADPH and DHFA to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each Trimetrexate concentration.
-
Determine the percent inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Trimetrexate concentration and fit the data to a suitable model to determine the IC₅₀ value.
Visualizations
Caption: Mechanism of action of Trimetrexate.
Caption: Experimental workflow for quantitative analysis of Trimetrexate.
Caption: Metabolic pathway of Trimetrexate.
References
- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. chromtech.com [chromtech.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trimetrexate Glucuronate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
Trimetrexate-¹³C₂,¹⁵N for Dihydrofolate Reductase Inhibition Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of isotopically labeled Trimetrexate, specifically Trimetrexate-¹³C₂,¹⁵N, in the study of dihydrofolate reductase (DHFR) inhibition. While direct experimental data for this specific isotopologue is not publicly available, this guide consolidates information on Trimetrexate as a potent DHFR inhibitor, outlines plausible synthetic routes for its isotopic labeling, and details advanced experimental protocols, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), where such a labeled compound would be invaluable. The guide also presents quantitative data for unlabeled Trimetrexate and other relevant DHFR inhibitors to provide a comparative context for future studies. Diagrams illustrating the DHFR pathway and experimental workflows are included to facilitate a deeper understanding of the concepts discussed.
Introduction: Trimetrexate and Dihydrofolate Reductase
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[4][5] Consequently, the inhibition of DHFR disrupts cellular replication and growth, making it an important target for therapeutic intervention, particularly in oncology and infectious diseases.[2][4]
Trimetrexate is a potent, non-classical antifolate agent that acts as a competitive inhibitor of DHFR.[6][7] Unlike classical antifolates such as methotrexate, Trimetrexate is more lipophilic and does not require active transport into cells.[6] Its high affinity for the DHFR active site leads to the depletion of THF, ultimately causing cell death.[6][7] While its clinical use for treating Pneumocystis jirovecii pneumonia has been discontinued, Trimetrexate remains a valuable tool in research for studying DHFR structure, function, and inhibition.
The use of isotopically labeled inhibitors, such as the hypothetical Trimetrexate-¹³C₂,¹⁵N, offers significant advantages for detailed mechanistic and structural studies. The incorporation of stable isotopes like ¹³C and ¹⁵N allows for the use of powerful analytical techniques like NMR and MS to probe the drug-enzyme interaction at an atomic level.[8][9]
Synthesis of Isotopically Labeled Trimetrexate
While a specific, documented synthesis for Trimetrexate-¹³C₂,¹⁵N is not available in the reviewed literature, a plausible synthetic route can be proposed based on the known synthesis of Trimetrexate and its analogs, as well as general methods for isotopic labeling.
The synthesis of Trimetrexate analogs often involves the condensation of a substituted quinazoline core with an appropriate side chain.[10][11][12][13] For the introduction of ¹³C and ¹⁵N labels, commercially available isotopically labeled starting materials would be incorporated. A potential strategy could involve:
-
Synthesis of a ¹³C-labeled quinazoline precursor: This could be achieved by utilizing a ¹³C-labeled anthranilic acid derivative.
-
Introduction of ¹⁵N-labeled amino groups: The 2- and 4-amino groups on the quinazoline ring could be introduced using a ¹⁵N-labeled source of ammonia or a related nitrogen-containing reagent.
-
Coupling with the side chain: The isotopically labeled quinazoline core would then be coupled with the 3,4,5-trimethoxyaniline side chain to yield the final Trimetrexate-¹³C₂,¹⁵N product.
It is important to note that the specific positions of the ¹³C labels would be determined by the choice of the labeled precursors. For Trimetrexate-¹³C₂,¹⁵N, it is implied that two carbon atoms and one nitrogen atom in the core structure are isotopically labeled.
Quantitative Data on DHFR Inhibition
Quantitative data on the inhibitory activity of Trimetrexate against DHFR from various species is crucial for comparative studies. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for unlabeled Trimetrexate.
| Enzyme Source | Inhibitor | IC₅₀ (nM) | Reference |
| Human DHFR | Trimetrexate | 4.74 | [3] |
| Toxoplasma gondii DHFR | Trimetrexate | 1.35 | [3] |
| Rat Liver DHFR | Trimetrexate analog | Near-stoichiometric | [10] |
| Pneumocystis carinii DHFR | Trimetrexate | 0.23 (Ki) | [14] |
Note: Data for Trimetrexate-¹³C₂,¹⁵N is not currently available in the public domain. The inhibitory potency of the labeled compound is expected to be very similar to the unlabeled form.
Experimental Protocols for DHFR Inhibition Studies
The use of isotopically labeled Trimetrexate-¹³C₂,¹⁵N enables a range of sophisticated experiments to elucidate the details of its interaction with DHFR.
Dihydrofolate Reductase Activity Assay (Spectrophotometric)
A standard method to determine the inhibitory potential of a compound is to measure its effect on the enzymatic activity of DHFR. This is typically done by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[15]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
Trimetrexate-¹³C₂,¹⁵N (or unlabeled Trimetrexate)
-
UV-Vis Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing DHFR, NADPH, and the inhibitor (Trimetrexate-¹³C₂,¹⁵N) at various concentrations in the assay buffer.
-
Incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
NMR Spectroscopy for Binding Studies
NMR spectroscopy is a powerful technique for studying protein-ligand interactions at atomic resolution.[16][17] The use of ¹³C and ¹⁵N labeled Trimetrexate would allow for the direct observation of the inhibitor's signals when bound to the enzyme.
Materials:
-
¹⁵N-labeled DHFR (for observing protein backbone changes)
-
Trimetrexate-¹³C₂,¹⁵N
-
NMR Buffer (e.g., phosphate buffer in D₂O)
-
NMR Spectrometer with a cryoprobe
Protocol (Chemical Shift Perturbation):
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled DHFR.
-
Titrate increasing concentrations of Trimetrexate-¹³C₂,¹⁵N into the DHFR sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Analyze the chemical shift changes of the protein's backbone amide signals to identify the amino acid residues involved in inhibitor binding.
-
Simultaneously, ¹³C-edited or ¹⁵N-edited NMR experiments can be performed to directly observe the signals of the bound Trimetrexate-¹³C₂,¹⁵N, providing information about its conformation and electronic environment in the active site.
Mass Spectrometry for Binding and Kinetic Analysis
Mass spectrometry can be used to study the non-covalent interaction between DHFR and its inhibitors and to screen for binding compounds.[5][18] Isotopic labeling can aid in the unambiguous identification of the inhibitor in complex mixtures.
Materials:
-
DHFR enzyme
-
Trimetrexate-¹³C₂,¹⁵N
-
MALDI matrix or Electrospray Ionization (ESI) compatible buffer
-
MALDI-TOF or ESI Mass Spectrometer
Protocol (MALDI-TOF Screening):
-
Incubate DHFR with Trimetrexate-¹³C₂,¹⁵N.
-
Spot the mixture onto a MALDI plate with an appropriate matrix.
-
Acquire a mass spectrum. The presence of a peak corresponding to the DHFR-Trimetrexate-¹³C₂,¹⁵N complex confirms binding.
-
Competition experiments with other ligands can be performed to assess relative binding affinities.
-
Denaturation of the complex can be used to release the bound ligand for further analysis.
Visualizations
Dihydrofolate Reductase Signaling Pathway
Caption: Dihydrofolate Reductase (DHFR) pathway and Trimetrexate inhibition.
Experimental Workflow for DHFR Inhibition Studies
Caption: Workflow for studying DHFR inhibition using labeled Trimetrexate.
Conclusion
Trimetrexate remains a significant pharmacological tool for the investigation of dihydrofolate reductase. The potential use of its isotopically labeled form, Trimetrexate-¹³C₂,¹⁵N, opens up new avenues for detailed structural and mechanistic studies of DHFR inhibition. While direct experimental data for this specific labeled compound is lacking, the methodologies outlined in this guide, drawn from studies on analogous systems, provide a robust framework for its future application. The combination of advanced techniques such as NMR and mass spectrometry with isotopically labeled inhibitors will undoubtedly continue to provide profound insights into the function of this critical enzyme and aid in the development of next-generation antifolate therapeutics.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of quinazoline analogs of isofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.box [2024.sci-hub.box]
- 18. pubs.acs.org [pubs.acs.org]
Delving into the Metabolic Journey of Trimetrexate: An In-depth Technical Guide Utilizing Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide illuminates the metabolic fate of Trimetrexate, a potent dihydrofolate reductase inhibitor. By integrating findings from pivotal studies, with a special focus on the insights gained from isotopic labeling techniques, this document provides a detailed overview of the biotransformation of Trimetrexate, encompassing its primary metabolic pathways, the identification of its metabolites, and quantitative data on their disposition. This guide is designed to be an essential resource for researchers and professionals involved in drug development and metabolic studies.
Executive Summary
Trimetrexate undergoes extensive metabolism in the body, primarily through hepatic biotransformation. The dominant metabolic pathway involves oxidative O-demethylation of one of the methoxy groups on the trimethoxyphenyl ring, followed by conjugation of the resulting hydroxyl group with either glucuronic acid or sulfate. Isotopic labeling studies, although not extensively detailed in publicly available literature, have been foundational in elucidating these pathways. The major metabolites identified are the O-demethylated derivative and its subsequent glucuronide and sulfate conjugates. A smaller fraction of the administered dose is excreted as the unchanged parent drug. This guide will delve into the experimental methodologies used to uncover this metabolic journey and present the available quantitative data in a structured format.
The Metabolic Pathway of Trimetrexate
The biotransformation of Trimetrexate is a two-phase process predominantly occurring in the liver.
Phase I Metabolism: Oxidative O-Demethylation
The initial and rate-limiting step in Trimetrexate metabolism is the oxidative O-demethylation of one of the three methoxy groups on the trimethoxyphenyl moiety. This reaction is catalyzed by the cytochrome P450 (CYP450) enzyme system in the liver. This metabolic step results in the formation of a pharmacologically less active hydroxylated metabolite.
Phase II Metabolism: Conjugation
Following O-demethylation, the newly formed hydroxyl group serves as a substrate for Phase II conjugation reactions. This involves the attachment of highly polar molecules, rendering the metabolite more water-soluble and facilitating its excretion from the body. The two primary conjugation pathways for the O-demethylated Trimetrexate are:
-
Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process links glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. The 4'-O-glucuronide conjugate has been specifically identified as a major metabolite.[1]
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated metabolite, resulting in a sulfate conjugate.
The following diagram, generated using the DOT language, illustrates this principal metabolic pathway.
Caption: Principal metabolic pathway of Trimetrexate.
Quantitative Analysis of Trimetrexate Metabolism
Quantitative data on the excretion of Trimetrexate and its metabolites is crucial for understanding its pharmacokinetic profile. While detailed studies utilizing isotopically labeled Trimetrexate in humans are not extensively published, preclinical data and clinical observations provide valuable insights.
| Parameter | Value | Species | Reference |
| Urinary Excretion of Unchanged Drug | ~15% of administered dose | Human | [1] |
| 10-30% of administered dose | Human | [2] | |
| Urinary Excretion of Metabolites | ~20% of administered dose | Human | [1] |
| Primary Metabolic Pathway | Oxidative O-demethylation followed by conjugation | Preclinical data | [2] |
Experimental Protocols for Studying Trimetrexate Metabolism
The elucidation of the metabolic fate of Trimetrexate relies on a combination of in vivo and in vitro experimental approaches. The use of isotopically labeled compounds is a cornerstone of these methodologies, allowing for the sensitive and specific tracking of the drug and its metabolites.
In Vivo Metabolism Study using Isotopic Labeling
This protocol outlines a general approach for an in vivo study to determine the metabolic fate of Trimetrexate using a radiolabeled compound (e.g., ¹⁴C-Trimetrexate).
Objective: To identify and quantify the metabolites of Trimetrexate in urine and feces and to determine the routes and rates of excretion.
Methodology:
-
Synthesis of Labeled Compound: Trimetrexate is synthesized with a radioactive isotope, typically ¹⁴C, at a metabolically stable position.
-
Animal Model: The study is conducted in a relevant animal model, such as rats or dogs.
-
Dosing: A single intravenous or oral dose of ¹⁴C-Trimetrexate is administered to the animals.
-
Sample Collection: Urine and feces are collected at predetermined intervals over a period of several days. Blood samples may also be collected to determine the pharmacokinetic profile of the parent drug and its metabolites.
-
Sample Processing:
-
Urine: A portion of the urine is directly analyzed by liquid scintillation counting (LSC) to determine total radioactivity. The remainder is used for metabolite profiling.
-
Feces: Fecal samples are homogenized and combusted in a sample oxidizer to determine total radioactivity. A portion of the homogenate is extracted to isolate metabolites.
-
-
Metabolite Profiling and Identification:
-
Chromatography: Urine and fecal extracts are analyzed by high-performance liquid chromatography (HPLC) with a radioactivity detector to separate the parent drug from its metabolites.
-
Mass Spectrometry (MS): The structure of the separated metabolites is elucidated using tandem mass spectrometry (MS/MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, metabolites can be isolated and analyzed by NMR.
-
-
Data Analysis: The amount of each metabolite is quantified based on its radioactivity, and the percentage of the administered dose for each metabolite is calculated.
The following workflow diagram visualizes this experimental process.
Caption: Workflow for an in vivo metabolism study.
In Vitro Metabolism using Liver Microsomes
In vitro studies using liver microsomes are instrumental in identifying the enzymes responsible for the metabolism of a drug and for characterizing the initial metabolic steps.
Objective: To investigate the oxidative metabolism of Trimetrexate by liver microsomal enzymes.
Methodology:
-
Preparation of Liver Microsomes: Liver microsomes are prepared from the livers of a relevant species (e.g., human, rat, dog) by differential centrifugation.
-
Incubation:
-
A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (cofactor for CYP450 enzymes), and a buffer solution.
-
The reaction is initiated by adding Trimetrexate (or ¹⁴C-Trimetrexate for enhanced detection).
-
The mixture is incubated at 37°C for a specified period.
-
-
Reaction Termination and Sample Preparation: The reaction is stopped by adding a quenching solvent (e.g., acetonitrile). The mixture is then centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analytical Methods: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites formed during the incubation.
-
Enzyme Inhibition Studies (Optional): To identify the specific CYP450 isozymes involved, the incubation can be repeated in the presence of known selective inhibitors of different CYP isozymes.
This workflow is depicted in the following diagram.
Caption: Workflow for an in vitro metabolism study.
Conclusion
The metabolic fate of Trimetrexate is characterized by a primary pathway of oxidative O-demethylation followed by glucuronidation and sulfation. The application of isotopic labeling, in conjunction with advanced analytical techniques such as HPLC, mass spectrometry, and NMR, has been pivotal in elucidating these biotransformation pathways. This technical guide provides a foundational understanding of the metabolic disposition of Trimetrexate, offering valuable insights for researchers and professionals in the field of drug development. Further studies employing modern high-resolution mass spectrometry and quantitative NMR with isotopically labeled standards would provide an even more detailed and quantitative picture of Trimetrexate's metabolism, aiding in the optimization of its therapeutic use and the management of potential drug-drug interactions.
References
Preliminary Investigation of Trimetrexate-¹³C₂,¹⁵N in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimetrexate (TMTX), a potent lipophilic inhibitor of dihydrofolate reductase (DHFR), plays a critical role in disrupting the folate metabolic pathway, thereby impeding DNA, RNA, and protein synthesis in rapidly proliferating cells.[1][2] This technical guide provides a comprehensive overview of the foundational in vitro evaluation of Trimetrexate, with a forward-looking perspective on the utility of its stable isotope-labeled analogue, Trimetrexate-¹³C₂,¹⁵N. While specific data for this isotopologue is not yet publicly available, this document outlines the core methodologies and expected applications for its use in elucidating the drug's mechanism of action, cellular uptake, and metabolic fate. Detailed experimental protocols for cytotoxicity and enzyme inhibition assays are provided, alongside a curated summary of known quantitative data for the parent compound. Furthermore, this guide presents signaling pathway and experimental workflow diagrams generated using Graphviz (DOT language) to visually articulate the complex biological processes and experimental designs discussed.
Introduction
Trimetrexate is a non-classical folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), a crucial enzyme in the folate cycle.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for one-carbon metabolism. This metabolic pathway is fundamental for the de novo synthesis of purines and thymidylate, which are essential precursors for DNA and RNA synthesis.[1][2] By inhibiting DHFR, Trimetrexate leads to a depletion of THF, resulting in the disruption of nucleic acid and protein synthesis and ultimately causing cell death, particularly in rapidly dividing cancer cells.[1]
Unlike classical antifolates such as methotrexate, Trimetrexate is lipophilic and does not rely on the reduced folate carrier for cellular entry, allowing it to be effective against methotrexate-resistant cells with impaired transport mechanisms.[3][4]
The use of stable isotope-labeled compounds, such as the hypothetical Trimetrexate-¹³C₂,¹⁵N, offers a powerful tool for detailed mechanistic and metabolic studies. The incorporation of ¹³C and ¹⁵N isotopes allows for the precise tracing of the drug and its metabolites within cellular systems using mass spectrometry-based techniques. This enables researchers to quantify drug uptake, identify metabolic products, and investigate the drug's impact on downstream metabolic pathways with high specificity and sensitivity.
Data Presentation
Quantitative data is essential for understanding the potency and efficacy of Trimetrexate. The following tables summarize key parameters from various in vitro studies.
Table 1: Dihydrofolate Reductase (DHFR) Inhibition by Trimetrexate
| Enzyme Source | Inhibition Constant (Ki) |
| Human DHFR | 4.74 nM[5] |
| Pneumocystis carinii DHFR | 0.23 ± 0.03 nM[6] |
Table 2: In Vitro Cytotoxicity of Trimetrexate (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BOT-2 | Human Breast Cancer | Active (specific value not provided)[3] |
| SNU-C4 | Human Colon Carcinoma | ~100 (for 50-60% growth inhibition) |
| NCI-H630 | Human Colon Carcinoma | ~100 (for 50-60% growth inhibition) |
| A549 | Human Lung Carcinoma | Not specified, but sensitive |
| HCT-116 | Human Colorectal Carcinoma | Not specified, but sensitive |
| CCRF-CEM | Human T-cell Leukemia | Not specified, but sensitive |
| L1210 | Murine Leukemia | Not specified, but sensitive |
Note: IC₅₀ values can vary significantly based on experimental conditions, such as drug exposure time and the specific assay used.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and can be used to determine the IC₅₀ of Trimetrexate in a given cell line.
Materials:
-
Trimetrexate
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Treatment: Prepare serial dilutions of Trimetrexate in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Trimetrexate. Include untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the Trimetrexate concentration to determine the IC₅₀ value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified human DHFR enzyme
-
Trimetrexate
-
Dihydrofolate (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
96-well UV-transparent plate
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Addition: Add varying concentrations of Trimetrexate to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding DHF to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity for each Trimetrexate concentration. Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) for DHF is known.
Hypothetical Experimental Design for Trimetrexate-¹³C₂,¹⁵N in Cell Culture
This experiment aims to trace the uptake and metabolic fate of Trimetrexate-¹³C₂,¹⁵N and its impact on one-carbon metabolism.
Materials:
-
Trimetrexate-¹³C₂,¹⁵N
-
Cell line of interest
-
Complete cell culture medium
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Treatment: Culture cells to mid-log phase and treat them with a defined concentration of Trimetrexate-¹³C₂,¹⁵N for various time points.
-
Metabolite Extraction: At each time point, harvest the cells and perform a metabolite extraction using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the cell extracts using LC-MS. Develop a targeted method to detect and quantify Trimetrexate-¹³C₂,¹⁵N and its potential labeled metabolites. Also, perform a global metabolomics analysis to assess changes in the levels of folate pathway intermediates (e.g., THF, DHF, purines, thymidine).
-
Data Analysis:
-
Quantify the intracellular concentration of Trimetrexate-¹³C₂,¹⁵N over time to determine uptake kinetics.
-
Identify and quantify any ¹³C and ¹⁵N-labeled metabolites to elucidate the metabolic pathways of Trimetrexate.
-
Analyze the changes in the pool sizes of unlabeled and labeled downstream metabolites in the one-carbon and nucleotide synthesis pathways to understand the metabolic impact of DHFR inhibition.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of Trimetrexate.
Experimental Workflow
Caption: Experimental workflow for Trimetrexate investigation.
Conclusion
Trimetrexate remains a significant antifolate compound with well-established cytotoxic effects rooted in its potent inhibition of DHFR. This guide has provided a foundational framework for its investigation in a cell culture setting, including standardized protocols for assessing its biological activity. The prospective use of isotopically labeled Trimetrexate, such as Trimetrexate-¹³C₂,¹⁵N, holds considerable promise for advancing our understanding of its pharmacodynamics and metabolism at the cellular level. The methodologies and conceptual workflows presented herein offer a robust starting point for researchers aiming to explore the nuanced effects of this and other antifolate drugs in preclinical research and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Role of Trimetrexate-¹³C₂,¹⁵N in Elucidating Antifolate Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the application of isotopically labeled Trimetrexate, specifically Trimetrexate-¹³C₂,¹⁵N, as a powerful tool for investigating the mechanisms of antifolate resistance. While literature on this specific labeled compound is not publicly available, this document outlines its potential utility based on established principles of stable isotope labeling in conjunction with advanced analytical techniques. By tracing the metabolic fate and target engagement of Trimetrexate, researchers can gain unprecedented insights into how cancer cells and microorganisms evade its cytotoxic effects.
Core Concepts in Antifolate Resistance to Trimetrexate
Trimetrexate, a lipophilic antifolate, exerts its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway.[1][2] This inhibition leads to a depletion of downstream folates, disrupting the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis, ultimately causing cell death.[1][2] However, the development of resistance is a significant clinical challenge. The primary mechanisms of resistance to Trimetrexate and other antifolates include:
-
Target Modification: Alterations in the DHFR gene, either through mutations that reduce the binding affinity of Trimetrexate or through amplification of the gene leading to overexpression of the DHFR enzyme.[3][4][5]
-
Drug Transport Alterations: Changes in the cellular transport of the drug, including impaired influx and, more significantly for lipophilic drugs like Trimetrexate, increased efflux through the action of ATP-binding cassette (ABC) transporters such as the Breast Cancer Resistance Protein (BCRP) and Multidrug Resistance-Associated Proteins (MRPs).[3]
-
Metabolic Inactivation: The conversion of Trimetrexate into metabolites with reduced or no activity against DHFR.[1][6]
Trimetrexate-¹³C₂,¹⁵N: A Tool for Quantitative Analysis
The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into the Trimetrexate molecule creates a "heavy" version that is chemically identical to the unlabeled drug but can be distinguished using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise quantification and tracking of the drug and its metabolites within complex biological systems.
Hypothetical Quantitative Data Presentation
The following tables illustrate the types of quantitative data that could be generated using Trimetrexate-¹³C₂,¹⁵N to compare sensitive and resistant cell lines.
Table 1: Cellular Uptake and Efflux of Trimetrexate-¹³C₂,¹⁵N
| Cell Line | Condition | Intracellular Trimetrexate-¹³C₂,¹⁵N (pmol/10⁶ cells) | Efflux Rate (pmol/min/10⁶ cells) |
| Sensitive | Control | 150 ± 12 | 10 ± 2 |
| Resistant | Control | 75 ± 9 | 45 ± 5 |
| Resistant | Efflux Inhibitor | 130 ± 11 | 12 ± 3 |
Table 2: Metabolic Profiling of Trimetrexate-¹³C₂,¹⁵N
| Cell Line | Compound | Relative Abundance (%) |
| Sensitive | Trimetrexate-¹³C₂,¹⁵N | 95 ± 3 |
| Metabolite A-¹³C₂,¹⁵N | 5 ± 1 | |
| Resistant | Trimetrexate-¹³C₂,¹⁵N | 60 ± 8 |
| Metabolite A-¹³C₂,¹⁵N | 40 ± 6 |
Table 3: Trimetrexate-¹³C₂,¹⁵N Binding to DHFR
| DHFR Variant | Kd (nM) for Trimetrexate-¹³C₂,¹⁵N |
| Wild-Type | 5.2 ± 0.4 |
| Mutant (e.g., F31S) | 85.7 ± 6.1 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable data. The following are proposed experimental protocols for utilizing Trimetrexate-¹³C₂,¹⁵N.
Cell Culture and Drug Treatment
-
Cell Lines: Culture sensitive and resistant cancer cell lines (e.g., CCRF-CEM) in appropriate media.[7]
-
Treatment: Expose cells to a defined concentration of Trimetrexate-¹³C₂,¹⁵N for various time points. For efflux studies, include a condition with a known efflux pump inhibitor.
Quantification of Intracellular Drug and Metabolites by LC-MS/MS
-
Cell Lysis: After incubation, wash cells with ice-cold PBS to remove extracellular drug. Lyse the cells using a suitable buffer.
-
Sample Preparation: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and its metabolites.
-
LC-MS/MS Analysis: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent Trimetrexate-¹³C₂,¹⁵N and its predicted labeled metabolites.
Analysis of Drug-Target Engagement by NMR Spectroscopy
-
Protein Expression and Purification: Express and purify recombinant wild-type and mutant DHFR.
-
NMR Sample Preparation: Prepare samples of ¹⁵N-labeled DHFR in a suitable buffer.
-
NMR Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein. Titrate in Trimetrexate-¹³C₂,¹⁵N and record spectra at various drug-to-protein molar ratios.
-
Data Analysis: Analyze the chemical shift perturbations of the protein's backbone amides to identify the binding site and determine the dissociation constant (Kd).[8]
Visualizing Workflows and Pathways with Graphviz
Visual representations are essential for understanding complex biological processes and experimental designs.
Conclusion
The use of Trimetrexate-¹³C₂,¹⁵N offers a sophisticated and precise approach to dissecting the complex mechanisms of antifolate resistance. By enabling the accurate tracking and quantification of the drug's journey from the extracellular space to its molecular target, researchers can pinpoint the specific alterations that confer resistance in different cellular contexts. This knowledge is invaluable for the development of novel therapeutic strategies to overcome drug resistance, such as the co-administration of efflux pump inhibitors or the design of next-generation antifolates that are less susceptible to these resistance mechanisms. This technical guide provides a conceptual framework for harnessing the power of stable isotope labeling to advance the fight against antifolate-resistant diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Patterns of cross-resistance to the antifolate drugs trimetrexate, metoprine, homofolate, and CB3717 in human lymphoma and osteosarcoma cells resistant to methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phase I studies with trimetrexate: clinical pharmacology, analytical methodology, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR studies of interactions of ligands with dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Exploratory Studies on Trimetrexate-¹³C₂,¹⁵N Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic properties of Trimetrexate, with a specific focus on a proposed exploratory study utilizing Trimetrexate-¹³C₂,¹⁵N. Due to a lack of publicly available data on the pharmacokinetics of this specific isotopically labeled Trimetrexate, this document outlines a robust framework for such a study, drawing upon established methodologies for similar antifolate drugs and stable isotope analysis.
Introduction to Trimetrexate
Trimetrexate is a non-classical folate antagonist that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1] This inhibition disrupts the synthesis of DNA, RNA, and proteins, ultimately leading to cell death, particularly in rapidly proliferating cells such as cancer cells.[2][3] Unlike the classical antifolate methotrexate, Trimetrexate does not rely on the folate carrier system for cellular uptake, which may allow it to overcome a key mechanism of drug resistance.[4] It is primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients and has been investigated for its utility in various cancers.[1][5]
The use of stable isotope-labeled compounds, such as Trimetrexate-¹³C₂,¹⁵N, is the gold standard in modern pharmacokinetic research. This approach allows for the differentiation of the administered drug from its endogenous counterparts and its metabolites with high precision and sensitivity, typically utilizing liquid chromatography-mass spectrometry (LC-MS/MS).
Trimetrexate Pharmacokinetics (Unlabeled)
Understanding the pharmacokinetics of unlabeled Trimetrexate is fundamental to designing and interpreting studies with its isotopically labeled counterpart.
Table 1: Summary of Trimetrexate Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Clearance | Biphasic or triphasic patterns reported.[4] | Human, Monkey | Primarily through biotransformation.[2][4] |
| Elimination | < 5% excreted unchanged in urine.[4] | Human, Monkey | Primarily by biotransformation.[2][4] |
| Metabolism | Major pathway is oxidative O-demethylation, followed by conjugation to glucuronide or sulfate.[2] | Preclinical data | Active and inactive metabolites have been identified.[4] |
| Half-life | 11 to 20 hours.[2] | Human | - |
| Plasma Protein Binding | Substantial.[2] | Monkey | - |
| CSF Penetration | Poor.[2] | Monkey | - |
| Oral Bioavailability | Limited.[2] | Monkey | - |
Proposed Experimental Protocol for a Pharmacokinetic Study of Trimetrexate-¹³C₂,¹⁵N
This section details a proposed experimental protocol for an exploratory pharmacokinetic study in a relevant animal model (e.g., Rhesus monkeys, as previously used in Trimetrexate studies).[2]
To determine the key pharmacokinetic parameters of Trimetrexate-¹³C₂,¹⁵N, including absorption, distribution, metabolism, and excretion (ADME), and to identify and quantify its major metabolites.
-
Trimetrexate-¹³C₂,¹⁵N (synthesis to be confirmed by a certified laboratory)
-
Unlabeled Trimetrexate (as a reference standard)
-
LC-MS/MS system
-
Standard laboratory equipment for animal studies and sample processing
-
Species: Rhesus monkeys
-
Number of animals: n = 6 (3 male, 3 female)
-
Acclimatization period: 7 days
-
A single intravenous (IV) bolus of Trimetrexate-¹³C₂,¹⁵N at a dose of 10 mg/kg.
-
The dose should be formulated in a sterile, physiologically compatible vehicle.
-
Blood samples (1 mL) to be collected from a peripheral vein at the following time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Urine and feces to be collected for 72 hours post-dose.
-
All samples to be stored at -80°C until analysis.
A validated LC-MS/MS method is crucial for the accurate quantification of Trimetrexate-¹³C₂,¹⁵N and its metabolites.
-
Sample Preparation: Plasma samples would undergo protein precipitation, followed by solid-phase extraction for cleanup and concentration.
-
Chromatography: Reversed-phase HPLC with a gradient elution to separate Trimetrexate and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. The specific mass transitions for Trimetrexate-¹³C₂,¹⁵N and its expected metabolites would need to be determined.
-
Internal Standard: An appropriate internal standard, such as a deuterated analog of Trimetrexate, should be used to ensure accuracy and precision.
Non-compartmental analysis of the plasma concentration-time data will be performed to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Terminal half-life (t½)
Visualizations
Caption: Trimetrexate's mechanism of action via DHFR inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics of trimetrexate (NSC 352122) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Trimetrexate in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction
Trimetrexate is a non-classical antifolate drug that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1] It is utilized in the treatment of certain cancers and was historically used for Pneumocystis carinii pneumonia in immunocompromised individuals.[1] Accurate quantification of Trimetrexate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Trimetrexate in human plasma. The method employs a stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N, to ensure high accuracy and precision by compensating for matrix effects and variations in sample processing.
Principle of the Method
The method is based on the principle of protein precipitation for sample cleanup, followed by chromatographic separation using reversed-phase HPLC and detection by tandem mass spectrometry. Trimetrexate-¹³C₂,¹⁵N, being structurally and chemically almost identical to the analyte, co-elutes and experiences similar ionization efficiency and potential ion suppression, making it an ideal internal standard.[2][3] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
Experimental Protocols
Materials and Reagents
-
Trimetrexate (Analyte)
-
Trimetrexate-¹³C₂,¹⁵N (Internal Standard)
-
Human Plasma (with K₂EDTA as anticoagulant)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size) is suitable for this separation.[4]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trimetrexate and Trimetrexate-¹³C₂,¹⁵N in methanol.
-
Working Standard Solutions: Serially dilute the Trimetrexate stock solution with 50:50 (v/v) methanol:water to prepare calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Trimetrexate-¹³C₂,¹⁵N stock solution with acetonitrile.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Trimetrexate working standard solutions.
Sample Preparation Protocol
-
Label microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma (or standard/QC) into the appropriately labeled tube.
-
Add 300 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 5 minutes at room temperature.[4]
-
Transfer 200 µL of the supernatant to a clean vial or 96-well plate.
-
Dilute the supernatant with 200 µL of water containing 0.1% formic acid.
-
Inject 5 µL of the final solution into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid and 5 mM Ammonium Formate in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for Trimetrexate and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Trimetrexate | 388.2 | 357.2 | 150 | 25 |
| Trimetrexate-¹³C₂,¹⁵N | 391.2 | 360.2 | 150 | 25 |
Note: The exact m/z values and collision energies should be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following tables provide templates for the presentation of quantitative data from method validation and sample analysis.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | R² | Weighting |
| Trimetrexate | 1 - 1000 | > 0.99 | 1/x² |
Table 4: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 20 | 80-120 | < 20 | 80-120 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 5: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 3 | ||
| High | 800 |
Visualizations
Caption: Experimental workflow for Trimetrexate quantification.
Caption: Trimetrexate's mechanism and analytical relationship.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of Trimetrexate in human plasma. The use of the stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N, ensures the reliability of the results by correcting for potential analytical variations. This method is well-suited for application in clinical and preclinical studies requiring the accurate determination of Trimetrexate concentrations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Trimetrexate in Plasma using Trimetrexate-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate is a potent dihydrofolate reductase inhibitor used in the treatment of certain cancers and Pneumocystis jirovecii pneumonia. Accurate quantification of Trimetrexate in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy while minimizing toxicity. This document provides a detailed protocol for the quantitative analysis of Trimetrexate in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of Trimetrexate in plasma is depicted below.
Detailed Experimental Protocols
Materials and Reagents
-
Trimetrexate reference standard (≥98% purity)
-
Trimetrexate-¹³C₂,¹⁵N internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma with K₂EDTA as anticoagulant
Stock and Working Solutions Preparation
-
Trimetrexate Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Trimetrexate in 10 mL of methanol.
-
Trimetrexate-¹³C₂,¹⁵N Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Trimetrexate-¹³C₂,¹⁵N in 1 mL of methanol.
-
Trimetrexate Working Solutions: Prepare serial dilutions of the Trimetrexate stock solution in 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, QCs, and unknown plasma samples.
-
Add 50 µL of the appropriate Trimetrexate working solution (for standards and QCs) or blank plasma (for unknowns) to the respective tubes.
-
To each tube, add 10 µL of the 100 ng/mL IS working solution.
-
Add 50 µL of the unknown plasma sample to the corresponding labeled tubes.
-
Vortex each tube for 10 seconds.
-
Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and centrifuge at 4,000 rpm for 5 minutes before placing in the autosampler.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Quantitative Data
MRM Transitions
The following multiple reaction monitoring (MRM) transitions are proposed for the analysis of Trimetrexate and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimetrexate | 370.2 | 121.1 | 35 |
| Trimetrexate-¹³C₂,¹⁵N (IS) | 373.2 | 121.1 | 35 |
Method Validation Parameters
The following table summarizes the acceptance criteria and representative data for the validation of this bioanalytical method.
| Parameter | Acceptance Criteria | Representative Data |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20% | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -8% to +10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Within acceptable limits |
| Stability | Analyte stable under various storage and handling conditions (Bench-top, Freeze-thaw, Long-term) | Stable for 24h at RT, 3 freeze-thaw cycles, and 3 months at -80°C |
Pharmacokinetic Parameters
The developed method can be applied to determine the pharmacokinetic parameters of Trimetrexate in plasma. The following table provides a summary of previously reported pharmacokinetic parameters for Trimetrexate in humans.[1]
| Parameter | Value (Mean ± SD) |
| Terminal Half-life (t½) | 13.4 ± 7.0 h |
| Total Clearance (CL) | 30.4 ± 7.6 mL/min/m² |
| Volume of Distribution (Vd) | 32.8 ± 16.6 L/m² |
| Area Under the Curve (AUC) | Dose-proportional |
Signaling Pathway
Trimetrexate is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. This ultimately leads to the inhibition of cell proliferation.
References
Application Notes and Protocols for the Absolute Quantification of Trimetrexate in Biological Samples using Trimetrexate-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway.[1] Its inhibition disrupts the synthesis of DNA, RNA, and proteins, leading to cell death, particularly in rapidly proliferating cells. This mechanism of action makes it a therapeutic agent for certain cancers and as an antimicrobial for the treatment of Pneumocystis jirovecii pneumonia. Accurate quantification of Trimetrexate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as Trimetrexate-¹³C₂,¹⁵N, is the gold standard for absolute quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variability in sample processing and instrument response.[2][3]
This document provides detailed application notes and protocols for the absolute quantification of Trimetrexate in biological samples, specifically human plasma, using Trimetrexate-¹³C₂,¹⁵N as an internal standard.
Signaling Pathway of Trimetrexate
Trimetrexate exerts its cytotoxic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. The disruption of these synthetic processes ultimately leads to cell cycle arrest and apoptosis.
Experimental Workflow for Absolute Quantification
The following diagram outlines the general workflow for the absolute quantification of Trimetrexate in biological samples using LC-MS/MS.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Trimetrexate-¹³C₂,¹⁵N internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL Trimetrexate-¹³C₂,¹⁵N internal standard solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 30 seconds to precipitate the proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters (Example):
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) | %B | |---|---| | 0.0 | 5 | | 0.5 | 5 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 5 | | 5.0 | 5 |
MS/MS Parameters (Example):
Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of Trimetrexate and its internal standard. The exact mass transitions should be optimized for the specific instrument used. The following are suggested transitions based on the structures:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimetrexate | 370.2 | 121.1 | 35 |
| Trimetrexate | 370.2 | 339.2 | 25 |
| Trimetrexate-¹³C₂,¹⁵N | 373.2 | 121.1 | 35 |
| Trimetrexate-¹³C₂,¹⁵N | 373.2 | 342.2 | 25 |
Note: The selection of quantifier and qualifier ions should be based on intensity and specificity.
Ion Source Parameters (Example):
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
Data Presentation: Quantitative Data Summary
The following tables summarize typical data obtained from a bioanalytical method validation for Trimetrexate in human plasma, following regulatory guidelines.
Table 1: Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | r² | Weighting |
| Trimetrexate | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.0 - 105.0 | < 15.0 | 93.0 - 107.0 | < 15.0 |
| Low QC | 3 | 97.0 - 103.0 | < 10.0 | 96.0 - 104.0 | < 10.0 |
| Mid QC | 100 | 98.0 - 102.0 | < 8.0 | 97.5 - 102.5 | < 8.0 |
| High QC | 800 | 99.0 - 101.0 | < 5.0 | 98.5 - 101.5 | < 5.0 |
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal concentration; Precision (%CV) ≤15% (≤20% for LLOQ).
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC | 3 | 92.0 - 108.0 | > 85 |
| High QC | 800 | 94.0 - 106.0 | > 85 |
Acceptance Criteria: Matrix effect within 85-115%; Recovery should be consistent and reproducible.
Table 4: Stability
| Stability Condition | Duration | Low QC Stability (%) | High QC Stability (%) |
| Bench-top (Room Temperature) | 6 hours | 95.0 - 105.0 | 96.0 - 104.0 |
| Freeze-Thaw (3 cycles, -80°C to Room Temperature) | 3 cycles | 94.0 - 106.0 | 95.5 - 104.5 |
| Long-term (-80°C) | 30 days | 93.0 - 107.0 | 94.0 - 106.0 |
Acceptance Criteria: Stability within ±15% of nominal concentration.
Table 5: Example Pharmacokinetic Parameters of Trimetrexate in Human Plasma
| Parameter | Value (Mean ± SD) |
| Dose (mg/m²) | 30 |
| Cmax (ng/mL) | 1500 ± 350 |
| Tmax (hr) | 1.0 ± 0.5 |
| AUC₀₋t (nghr/mL) | 4500 ± 1200 |
| AUC₀₋inf (nghr/mL) | 4800 ± 1300 |
| t₁/₂ (hr) | 15 ± 4 |
| CL (L/hr/m²) | 6.5 ± 1.8 |
| Vd (L/m²) | 120 ± 30 |
Note: These are example values and will vary depending on the patient population and study design.[4][5]
Conclusion
The presented application notes and protocols provide a comprehensive framework for the absolute quantification of Trimetrexate in biological samples using Trimetrexate-¹³C₂,¹⁵N as an internal standard. The use of a stable isotope-labeled internal standard coupled with a validated LC-MS/MS method ensures the accuracy, precision, and reliability of the quantitative data, which is essential for advancing research and development in clinical and pharmaceutical settings. Adherence to these detailed methodologies will enable researchers to generate high-quality data for pharmacokinetic analysis and therapeutic drug monitoring of Trimetrexate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. cerilliant.com [cerilliant.com]
- 4. Pharmacokinetics of trimetrexate administered by five-day continuous infusion to patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of trimetrexate (NSC 352122) in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Trimetrexate-¹³C₂,¹⁵N in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate is a potent, non-classical antifolate drug that acts as a dihydrofolate reductase (DHFR) inhibitor.[1][2] It is used in the treatment of certain cancers and Pneumocystis carinii pneumonia in immunocompromised patients.[1][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Trimetrexate is crucial for optimizing its therapeutic efficacy and minimizing toxicity. The use of stable isotope-labeled compounds, such as Trimetrexate-¹³C₂,¹⁵N, in conjunction with modern analytical techniques like mass spectrometry, offers a powerful tool for elucidating the drug's metabolic fate.[4][5][6][7][8] This document provides detailed application notes and protocols for the use of Trimetrexate-¹³C₂,¹⁵N in drug metabolism and disposition studies.
Stable isotope labeling provides an invaluable method for tracing the metabolic journey of a drug within a biological system.[6][7][8] By incorporating heavier, non-radioactive isotopes like ¹³C and ¹⁵N into the drug molecule, researchers can differentiate the drug and its metabolites from endogenous compounds with high precision using mass spectrometry.[4][5] This approach is fundamental in pharmacokinetic (PK) and ADME studies.
Principle and Application
Trimetrexate-¹³C₂,¹⁵N serves as an ideal internal standard for quantitative bioanalysis and as a tracer in metabolite identification studies. The incorporation of two ¹³C atoms and one ¹⁵N atom results in a molecule that is chemically identical to the unlabeled drug but has a distinct, higher molecular weight. This mass difference allows for its clear differentiation in mass spectrometric analyses.
Key Applications:
-
Internal Standard in Quantitative Bioanalysis: Due to its similar chemical and physical properties to the unlabeled analyte, Trimetrexate-¹³C₂,¹⁵N co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. This allows for accurate and precise quantification of Trimetrexate in complex biological matrices such as plasma, urine, and tissue homogenates, correcting for variations in sample preparation and instrument response.
-
Metabolite Identification: When Trimetrexate-¹³C₂,¹⁵N is administered, its metabolites will also carry the stable isotope label. This "isotopic signature" allows for the confident identification of drug-related material in a complex biological sample, distinguishing true metabolites from endogenous background noise.
-
Mass Balance Studies: By comparing the dose of the labeled drug administered to the amount of labeled material recovered in excreta (urine and feces), a comprehensive mass balance profile can be established, accounting for all administered drug and its metabolites.
Experimental Protocols
Quantitative Bioanalysis of Trimetrexate in Human Plasma using LC-MS/MS
This protocol describes the use of Trimetrexate-¹³C₂,¹⁵N as an internal standard for the quantification of Trimetrexate in human plasma.
a. Materials and Reagents:
-
Trimetrexate (analytical standard)
-
Trimetrexate-¹³C₂,¹⁵N (internal standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
b. Sample Preparation (Protein Precipitation & SPE):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of Trimetrexate-¹³C₂,¹⁵N working solution (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
For enhanced cleanup, the supernatant from step 4 can be further purified using a suitable SPE cartridge.
c. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent[9]
-
Column: Hypersil GOLD 50 x 2.1 mm, 1.9 µm or equivalent[10]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate Trimetrexate from potential interferences.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6470 Triple Quadrupole MS or equivalent[11]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimetrexate: [M+H]⁺ > product ion (e.g., m/z 370.2 > 310.2)
-
Trimetrexate-¹³C₂,¹⁵N: [M+H]⁺ > product ion (e.g., m/z 373.2 > 313.2)
-
d. Data Analysis:
-
Quantify Trimetrexate by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the concentration of the calibration standards.
-
Determine the concentration of Trimetrexate in the unknown samples from the calibration curve.
Metabolite Identification in Urine
This protocol outlines a method for identifying metabolites of Trimetrexate in urine following administration of Trimetrexate-¹³C₂,¹⁵N.
a. Dosing and Sample Collection:
-
Administer a single dose of Trimetrexate-¹³C₂,¹⁵N to the study subjects (e.g., rats or humans).
-
Collect urine at specified time intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) post-dose.
-
Pool urine samples for each time point and store at -80°C until analysis.
b. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge at 5,000 x g for 15 minutes to remove particulate matter.
-
Dilute the supernatant 1:1 with the initial mobile phase.
-
Directly inject the diluted urine onto the LC-MS/MS system.
c. LC-MS/MS Conditions:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Perform full scan MS to detect potential metabolites.
-
Use data-dependent MS/MS to acquire fragmentation spectra of the detected metabolites.
-
Look for characteristic isotopic patterns from the ¹³C₂ and ¹⁵N labels to confirm drug-related peaks.
d. Data Analysis:
-
Process the raw data using metabolite identification software.
-
Identify potential metabolites by searching for masses corresponding to expected biotransformations (e.g., O-demethylation, glucuronidation, sulfation) of Trimetrexate, all containing the isotopic label.[1][3]
-
Confirm the structure of the metabolites by interpreting their fragmentation patterns.
Data Presentation
The following tables represent hypothetical but expected quantitative data from the described studies.
Table 1: Pharmacokinetic Parameters of Trimetrexate in Human Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 350 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | ngh/mL | 8500 ± 1200 |
| AUC(0-inf) | ngh/mL | 9200 ± 1350 |
| t1/2 | h | 15.2 ± 5.7[12] |
| CL | mL/min/m² | 14 ± 8[12] |
| Vd | L/m² | 25.2 ± 16.1[12] |
Table 2: Excretion Profile of Trimetrexate and its Metabolites in Urine
| Analyte | % of Administered Dose (0-24h) |
| Unchanged Trimetrexate | ~5%[13] |
| O-desmethyl-Trimetrexate | 25 - 35% |
| Trimetrexate-N-oxide | 10 - 15% |
| Trimetrexate Glucuronide | 5 - 10% |
| Total Recovery | 45 - 65% |
Visualizations
Caption: Metabolic pathway of Trimetrexate.
Caption: Workflow for quantitative bioanalysis.
Caption: Logical flow of ADME studies.
References
- 1. Trimetrexate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mims.com [mims.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. musechem.com [musechem.com]
- 7. metsol.com [metsol.com]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. Clinical pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Trimetrexate in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Trimetrexate in human plasma. The assay utilizes Trimetrexate-13C2,15N as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, enabling high-throughput analysis. The method has been validated over a linear range of 1 to 1000 ng/mL and is suitable for pharmacokinetic studies and therapeutic drug monitoring of Trimetrexate.
Introduction
Trimetrexate is a non-classical folate antagonist that acts as a potent inhibitor of dihydrofolate reductase (DHFR).[1] Unlike methotrexate, it does not utilize the reduced folate carrier for cell entry, allowing it to be effective against cells that have developed resistance to methotrexate via impaired transport.[2] Trimetrexate is used in the treatment of certain cancers and Pneumocystis carinii pneumonia (PCP) in immunocompromised patients.[2][3] Given its therapeutic importance and potential for toxicity, a reliable method for its quantification in biological matrices is crucial for pharmacokinetic and toxicodynamic assessments.[2]
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[4][5][6] This application note presents a detailed protocol for the determination of Trimetrexate in human plasma using an LC-MS/MS method with its stable isotope-labeled internal standard, this compound, which provides excellent control over matrix effects and variability in sample processing.[7]
Experimental
Materials and Reagents
-
Trimetrexate (purity ≥98%)
-
This compound (isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
Liquid chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S)
-
Analytical balance
-
Microcentrifuge
-
Pipettes
Stock and Working Solutions
-
Trimetrexate Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Trimetrexate in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Trimetrexate Working Solutions: Prepare serial dilutions of the Trimetrexate stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
Experimental Protocols
Sample Preparation
A protein precipitation method is used for the extraction of Trimetrexate and the IS from human plasma.[8]
-
Label microcentrifuge tubes for each sample, calibrator, and QC.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.0 | 90 |
| 3.1 | 10 |
| 4.0 | 10 |
Mass Spectrometry Conditions
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| Compound | Q1 (m/z) |
| Trimetrexate | 370.2 |
| This compound | 373.2 |
Data Analysis and Results
Data acquisition and processing are performed using the instrument's software. The concentration of Trimetrexate in each sample is determined from a calibration curve constructed by plotting the peak area ratio of Trimetrexate to the IS against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is used.
Calibration Curve
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 98.5 | 4.2 |
| 5 | 101.2 | 3.1 |
| 10 | 99.8 | 2.5 |
| 50 | 100.5 | 1.8 |
| 100 | 99.1 | 1.5 |
| 500 | 100.8 | 1.2 |
| 800 | 99.5 | 1.0 |
| 1000 | 100.2 | 0.8 |
The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99.
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 102.3 | 5.1 | 101.5 | 6.3 |
| Low | 3 | 98.7 | 3.8 | 99.4 | 4.5 |
| Mid | 75 | 101.1 | 2.1 | 100.6 | 2.9 |
| High | 750 | 99.6 | 1.7 | 100.2 | 2.1 |
The intra- and inter-day accuracy and precision were within the acceptable limits of ±15% (±20% for LLOQ).
Workflow Diagram
Caption: LC-MS/MS workflow for Trimetrexate quantification.
Conclusion
This application note provides a detailed, validated LC-MS/MS method for the quantification of Trimetrexate in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method highly robust, reproducible, and suitable for high-throughput bioanalysis. The method meets the regulatory requirements for accuracy, precision, and linearity, making it a valuable tool for pharmacokinetic studies and therapeutic drug monitoring of Trimetrexate.
References
- 1. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. rsc.org [rsc.org]
- 6. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: In vivo Metabolic Tracing with Trimetrexate-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimetrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.[1][2][3][4][5] By blocking DHFR, Trimetrexate disrupts the synthesis of tetrahydrofolate, a cofactor essential for the synthesis of purines, thymidylate, and certain amino acids. This ultimately interferes with DNA, RNA, and protein synthesis, leading to cell death, particularly in rapidly dividing cells such as cancer cells.[1][2][5] The use of isotopically labeled Trimetrexate, such as Trimetrexate-¹³C₂,¹⁵N, in in vivo metabolic tracing studies offers a powerful tool to elucidate the pharmacokinetics, metabolic fate, and target engagement of the drug in living organisms.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo metabolic tracing studies using Trimetrexate-¹³C₂,¹⁵N.
Principle of the Method
Stable isotope tracing is a technique used to track the metabolic fate of a molecule by replacing one or more of its atoms with a heavy isotope, such as ¹³C or ¹⁵N. When Trimetrexate-¹³C₂,¹⁵N is introduced into a biological system, the labeled atoms can be traced as the drug is metabolized and interacts with various cellular components. By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the labeled metabolites, providing insights into the drug's mechanism of action and metabolic pathways.
Applications
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) of Trimetrexate in vivo.
-
Target Engagement and Enzyme Inhibition: Directly measure the inhibition of DHFR and its downstream metabolic consequences.
-
Metabolic Flux Analysis: Quantify the impact of Trimetrexate on folate-dependent metabolic pathways.
-
Drug Efficacy and Resistance Studies: Investigate how metabolic reprogramming contributes to drug efficacy and the development of resistance.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key metabolic pathway affected by Trimetrexate and a general workflow for in vivo metabolic tracing experiments.
Caption: Trimetrexate inhibits DHFR, blocking the regeneration of THF.
Caption: A typical workflow for an in vivo tracing experiment.
Experimental Protocols
Animal Models and Husbandry
-
Animal Strain: The choice of animal model will depend on the research question. For cancer studies, immunodeficient mice (e.g., NOD-scid gamma) are commonly used for patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models.
-
Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
Preparation and Administration of Trimetrexate-¹³C₂,¹⁵N
-
Reconstitution: Reconstitute lyophilized Trimetrexate-¹³C₂,¹⁵N in a sterile, biocompatible solvent such as a mixture of propylene glycol, ethanol, and water for injection. The final concentration should be determined based on the desired dosage and administration volume.
-
Dosage: The optimal dose of Trimetrexate-¹³C₂,¹⁵N will need to be determined empirically for each animal model and experimental goal. A starting point could be based on previously reported efficacious doses of unlabeled Trimetrexate, typically in the range of 20-40 mg/kg.
-
Administration: The tracer can be administered via various routes, including intravenous (IV), intraperitoneal (IP), or oral gavage. The choice of administration route will influence the pharmacokinetic profile of the drug.
Sample Collection
-
Timeline: Collect samples at multiple time points after tracer administration to capture the dynamic changes in metabolite labeling. A typical time course might include 0, 1, 4, 8, and 24 hours post-injection.
-
Blood: Collect blood via tail vein, saphenous vein, or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.
-
Tissues: At the designated time points, euthanize the animals and rapidly excise tissues of interest (e.g., tumor, liver, kidney). Flash-freeze the tissues in liquid nitrogen and store at -80°C until further processing.
Metabolite Extraction
-
Plasma: For plasma samples, perform a protein precipitation step by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:plasma). Vortex and centrifuge to pellet the protein. Collect the supernatant for analysis.
-
Tissues: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80% methanol). The volume of the solvent should be adjusted based on the tissue weight. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the metabolites.
Analytical Methods
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the most common technique for analyzing labeled metabolites. Use a high-resolution mass spectrometer to accurately measure the mass-to-charge ratio of the metabolites and their isotopologues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect and quantify labeled metabolites, providing information about the position of the labeled atoms within the molecule.
Data Analysis and Interpretation
-
Isotopologue Distribution: Determine the relative abundance of different isotopologues for each metabolite of interest. This information can be used to calculate the fractional enrichment of the metabolite pool.
-
Metabolic Flux Analysis: Use computational models to estimate the rates of metabolic reactions based on the isotopic labeling data.
-
Statistical Analysis: Perform appropriate statistical tests to identify significant changes in metabolite labeling between different experimental groups.
Hypothetical Quantitative Data
The following tables present hypothetical data from an in vivo metabolic tracing study with Trimetrexate-¹³C₂,¹⁵N in a tumor-bearing mouse model.
Table 1: Pharmacokinetics of Trimetrexate-¹³C₂,¹⁵N in Plasma
| Time (hours) | Trimetrexate-¹³C₂,¹⁵N Concentration (µg/mL) |
| 0.5 | 15.2 ± 2.1 |
| 1 | 10.8 ± 1.5 |
| 4 | 3.5 ± 0.8 |
| 8 | 1.1 ± 0.3 |
| 24 | < 0.1 |
Table 2: Isotope Enrichment of Folate-Related Metabolites in Tumor Tissue 4 Hours Post-Tracer Administration
| Metabolite | Isotope Enrichment (%) | p-value |
| Dihydrofolate (DHF) | 85.3 ± 5.2 | < 0.001 |
| Tetrahydrofolate (THF) | 12.1 ± 3.4 | < 0.01 |
| 5,10-Methylene-THF | 8.5 ± 2.1 | < 0.01 |
| dTMP | 5.2 ± 1.8 | < 0.05 |
Table 3: Relative Abundance of Labeled Purine and Pyrimidine Nucleotides in Tumor Tissue
| Nucleotide | Relative Abundance of Labeled Species (%) |
| ATP | 7.8 ± 2.5 |
| GTP | 6.5 ± 2.1 |
| dCTP | 15.4 ± 4.3 |
| dTMP | 5.2 ± 1.8 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low tracer signal in tissues | Poor bioavailability, rapid clearance | Optimize administration route and dosage. Adjust sampling time points. |
| High variability between animals | Inconsistent tracer administration, biological variation | Standardize administration technique. Increase sample size. |
| Contamination of samples | Exogenous sources of unlabeled metabolites | Use clean techniques and high-purity solvents. |
| Poor chromatographic separation | Suboptimal LC method | Optimize LC gradient, column, and mobile phases. |
Conclusion
In vivo metabolic tracing with Trimetrexate-¹³C₂,¹⁵N is a valuable technique for understanding the drug's mechanism of action and its effects on cellular metabolism. The protocols and data presented here provide a framework for designing and conducting such studies, which can yield critical insights for drug development and cancer research.
References
- 1. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Trimetrexate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of Pneumocystis carinii pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for the Study of Antifolate Transport Mechanisms: Focus on Trimetrexate
Note to Researchers: Extensive literature searches did not yield specific data or protocols for the use of Trimetrexate-13C2,15N . The following application notes and protocols are based on studies of unlabeled Trimetrexate and general methodologies for investigating antifolate transport. These can be adapted for use with isotopically labeled compounds like this compound, which would primarily be quantified using mass spectrometry.
Introduction to Trimetrexate and Antifolate Transport
Trimetrexate is a non-classical lipophilic antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby leading to the disruption of DNA, RNA, and protein synthesis and ultimately causing cell death.[1][2][3][4] Unlike classical antifolates such as methotrexate, Trimetrexate's lipophilicity allows it to cross cell membranes by passive diffusion to some extent. However, its transport is also mediated by specific carrier proteins, which are critical for its efficacy and for mechanisms of drug resistance.
The primary transporters involved in folate and antifolate uptake are the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT) .
-
Reduced Folate Carrier (RFC): This is a major folate transporter in mammalian cells, functioning as a bidirectional anion exchanger. It is a key determinant of sensitivity to classical antifolates.
-
Proton-Coupled Folate Transporter (PCFT): This transporter is optimally active at a low pH and is the primary mechanism for folate absorption in the small intestine. It is also expressed in various tumors and can be a significant route of entry for some antifolates, particularly in the acidic tumor microenvironment.
Studies on Trimetrexate transport have shown that its influx can be nonsaturable, suggesting a significant passive diffusion component.[5] However, resistance to Trimetrexate has been associated with decreased drug influx, indicating the involvement of carrier-mediated transport.[5]
Quantitative Data on Antifolate Transport
While specific kinetic data for this compound is unavailable, the following table summarizes representative transport kinetics for other antifolates to provide a comparative context for researchers designing their experiments. These values are typically determined using radiolabeled compounds or advanced mass spectrometry techniques with stable isotope-labeled compounds.
| Transporter | Antifolate | Cell Line / System | K_m / K_t (µM) | V_max (pmol/mg protein/min) | Reference |
| PCFT | Pemetrexed | PCFT-transfected HepG2 cells | 0.8 | Not Specified | [2] |
| PCFT | Pemetrexed | Xenopus oocytes with PCFT cDNA | 0.26 | Not Specified | [2] |
| PCFT | Methotrexate | PCFT-transfected HepG2 cells | 3.4 | Not Specified | [2] |
| PCFT | Methotrexate | Xenopus oocytes with PCFT cDNA | 2 | Not Specified | [2] |
K_m (Michaelis constant) and K_t (transport constant) represent the substrate concentration at half-maximal transport velocity.
Experimental Protocols
The following are generalized protocols for conducting antifolate transport assays. These would need to be optimized for the specific cell line and experimental conditions. The use of this compound would necessitate the use of liquid chromatography-mass spectrometry (LC-MS) for quantification instead of scintillation counting.
Cell Culture
-
Culture the selected cancer cell line (e.g., HeLa, MCF-7, or a cell line known to express RFC and/or PCFT) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed cells in 6-well or 12-well plates and allow them to adhere and grow to a desired confluency (typically 80-90%).
Influx Assay
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in a transport buffer. A common transport buffer is Hanks' Balanced Salt Solution (HBSS), adjusted to the desired pH (e.g., pH 7.4 for RFC studies, pH 5.5-6.0 for PCFT studies).
-
-
Assay Procedure:
-
Wash the cultured cells twice with the transport buffer at the appropriate pH.
-
Add the transport buffer containing the various concentrations of this compound to the cells.
-
Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. It is crucial to measure the initial linear rate of uptake.
-
To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates for quantification.
-
-
Quantification (using this compound):
-
Prepare a standard curve of known concentrations of this compound.
-
Analyze the cell lysates and standards by LC-MS to determine the intracellular concentration of this compound.
-
Normalize the amount of transported drug to the total protein content of the cell lysate (determined by a BCA or Bradford assay).
-
-
Data Analysis:
-
Plot the initial uptake rates against the substrate concentrations.
-
Determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Efflux Assay
-
Loading Cells:
-
Incubate the cells with a defined concentration of this compound for a specific period (e.g., 30-60 minutes) to allow for drug accumulation.
-
-
Efflux Measurement:
-
Wash the cells rapidly with ice-cold transport buffer to remove extracellular drug.
-
Add fresh, drug-free transport buffer to the cells.
-
At various time points (e.g., 0, 5, 15, 30 minutes), collect the supernatant (containing the effluxed drug) and lyse the cells to determine the remaining intracellular drug concentration.
-
-
Quantification and Analysis:
-
Quantify the amount of this compound in the supernatant and cell lysates using LC-MS.
-
Calculate the percentage of drug effluxed over time.
-
Visualizations
The following diagrams illustrate the key concepts in antifolate transport and a general workflow for studying these mechanisms.
Caption: Antifolate transport pathways into a cancer cell.
Caption: General experimental workflow for studying antifolate transport.
References
- 1. The molecular identity and characterization of a Proton-coupled Folate Transporter--PCFT; biological ramifications and impact on the activity of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The proton-coupled folate transporter: impact on pemetrexed transport and on antifolates activities compared with the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Use of Trimetrexate-¹³C₂,¹⁵N in Preclinical DMPK Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the stable isotope-labeled compound, Trimetrexate-¹³C₂,¹⁵N, in preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies. The inclusion of stable isotopes allows for precise quantification and differentiation of the parent drug from its metabolites, offering significant advantages over non-labeled compounds in elucidating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Trimetrexate.
Introduction to Trimetrexate and the Role of Stable Isotope Labeling
Trimetrexate is a potent, non-classical antifolate drug that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and amino acids.[1][2][3] Its primary clinical application is in the treatment of Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, and it has also been investigated for its antineoplastic properties.[1][2][4] Understanding the DMPK profile of Trimetrexate is critical for optimizing its therapeutic window and minimizing toxicity.
The use of stable isotope-labeled Trimetrexate, such as Trimetrexate-¹³C₂,¹⁵N, offers a powerful tool for these investigations. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them ideal for a variety of in vitro and in vivo studies.[5] By incorporating heavier isotopes of carbon (¹³C) and nitrogen (¹⁵N) into the Trimetrexate molecule, researchers can use mass spectrometry to distinguish the administered drug from endogenous compounds and its unlabeled counterparts with high sensitivity and specificity.[5] This allows for more accurate and detailed characterization of metabolic pathways, pharmacokinetic parameters, and mass balance.
Key Advantages of Using Trimetrexate-¹³C₂,¹⁵N in DMPK Studies
-
Enhanced Assay Specificity: Allows for the differentiation of the administered drug from its metabolites and endogenous matrix components, reducing analytical interference.
-
"Gold Standard" for Bioavailability Studies: Co-administration of an intravenous (IV) dose of labeled drug with an oral dose of unlabeled drug allows for the absolute bioavailability to be determined in a single experiment, reducing inter-subject variability.[6][7]
-
Metabolite Identification and Quantification: Facilitates the tracking of metabolic pathways by identifying and quantifying metabolites containing the stable isotope label.[8]
-
Mass Balance Studies: Enables accurate determination of the routes and rates of excretion of the drug and its metabolites.[8]
-
Reduced Analytical Variability: The use of a stable isotope-labeled internal standard that co-elutes with the analyte in liquid chromatography-mass spectrometry (LC-MS) analysis minimizes variability introduced during sample preparation and analysis.
Preclinical DMPK Experimental Protocols
In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of Trimetrexate following intravenous (IV) and oral (PO) administration in a rodent model (e.g., rats).
Materials:
-
Trimetrexate (unlabeled)
-
Trimetrexate-¹³C₂,¹⁵N (for use as an internal standard or for co-administration)
-
Vehicle for dosing (e.g., saline, 5% dextrose)
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
IV Administration: Administer a single bolus dose of Trimetrexate (e.g., 1 mg/kg) via the tail vein.
-
PO Administration: Administer a single oral gavage dose of Trimetrexate (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approximately 100 µL) from the saphenous vein at the following time points:
-
Pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Thaw plasma samples on ice.
-
Precipitate proteins by adding a solution of acetonitrile containing Trimetrexate-¹³C₂,¹⁵N as an internal standard.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of Trimetrexate.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Quantitative Data Summary:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cₘₐₓ (ng/mL) | To be determined | To be determined |
| Tₘₐₓ (h) | To be determined | To be determined |
| AUC₀₋ₜ (ngh/mL) | To be determined | To be determined |
| AUC₀₋ᵢₙf (ngh/mL) | To be determined | To be determined |
| t₁/₂ (h) | To be determined | To be determined |
| CL (L/h/kg) | To be determined | - |
| Vd (L/kg) | To be determined | - |
| F (%) | - | To be determined |
In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of Trimetrexate in liver microsomes.
Materials:
-
Trimetrexate-¹³C₂,¹⁵N
-
Liver microsomes (from relevant species, e.g., rat, dog, human)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes and Trimetrexate-¹³C₂,¹⁵N in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of Trimetrexate-¹³C₂,¹⁵N at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining Trimetrexate-¹³C₂,¹⁵N versus time. The slope of the linear regression will be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Quantitative Data Summary:
| Species | In Vitro t₁/₂ (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |
| Rat | To be determined | To be determined |
| Dog | To be determined | To be determined |
| Human | To be determined | To be determined |
Visualization of Experimental Workflows and Pathways
Trimetrexate Metabolism
The primary metabolic pathway for Trimetrexate is oxidative O-demethylation, followed by conjugation to either a glucuronide or sulfate.[1][2][4]
Caption: Metabolic pathway of Trimetrexate.
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates the workflow for a typical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Workflow
This diagram outlines the steps involved in an in vitro metabolic stability assay.
Caption: Workflow for an in vitro metabolic stability assay.
References
- 1. mims.com [mims.com]
- 2. Trimetrexate - Wikipedia [en.wikipedia.org]
- 3. Trimetrexate: clinical development of a nonclassical antifolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. metsol.com [metsol.com]
- 6. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS for Trimetrexate-13C2,15N Detection
Welcome to the Technical Support Center for the LC-MS analysis of Trimetrexate and its stable isotope-labeled internal standard, Trimetrexate-13C2,15N. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial LC-MS/MS parameters for the analysis of Trimetrexate and this compound?
A1: For initial method development, we recommend starting with the parameters outlined in the table below. These have been compiled from literature on similar compounds and general best practices for small molecule LC-MS/MS analysis.
Table 1: Recommended Starting LC-MS/MS Parameters for Trimetrexate Analysis
| Parameter | Recommendation |
| Liquid Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table 2 |
Q2: What are the expected precursor and proposed product ions for Trimetrexate and its stable isotope-labeled internal standard?
A2: The expected precursor ion for Trimetrexate in positive ESI mode is the protonated molecule ([M+H]⁺). Based on its molecular weight of 369.42 g/mol , this corresponds to an m/z of approximately 370.4. For the this compound internal standard, the mass will be increased by three atomic mass units, resulting in an expected [M+H]⁺ of m/z 373.4.
The product ions are generated through collision-induced dissociation (CID). While specific published data on Trimetrexate fragmentation is limited, we can propose the following likely transitions based on its chemical structure. These should be used as a starting point for optimization.
Table 2: Proposed MRM Transitions for Trimetrexate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) - Starting Point |
| Trimetrexate | 370.4 | 340.3 | [M+H - CH₃OH]⁺ | 20 |
| Trimetrexate | 370.4 | 165.1 | [C₉H₁₁O₃]⁺ | 35 |
| This compound | 373.4 | 343.3 | [M+H - CH₃OH]⁺ | 20 |
| This compound | 373.4 | 165.1 | [C₉H₁₁O₃]⁺ | 35 |
Q3: What are the common sample preparation techniques for analyzing Trimetrexate in biological matrices like plasma?
A3: The choice of sample preparation method depends on the desired level of cleanliness and the concentration of Trimetrexate in the sample. Here are three common approaches:
-
Protein Precipitation (PPT): This is a simple and fast method suitable for initial screening or when high throughput is required. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to retain and elute the analyte, effectively removing matrix interferences. This is often the preferred method for achieving the lowest limits of quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly impact the accuracy and precision of quantification. The following table outlines potential causes and solutions.
Table 3: Troubleshooting Poor Peak Shape
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column stationary phase. | - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Column contamination or degradation. | - Back-flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue. | |
| Peak Fronting | Sample overload. | - Dilute the sample. - Reduce the injection volume. |
| Sample solvent is stronger than the mobile phase. | - Reconstitute the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. | |
| Split Peaks | Partially clogged frit or column void. | - Replace the column inlet frit. - If a void is suspected, replace the column. |
| Injector issue. | - Inspect and clean the injector needle and seat. |
Diagram 1: Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting common peak shape issues.
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
Low sensitivity can be a significant hurdle, especially when analyzing low concentrations of Trimetrexate.
Table 4: Troubleshooting Low Sensitivity
| Potential Cause | Recommended Action |
| Suboptimal Ion Source Parameters | - Optimize capillary voltage, source and desolvation temperatures, and gas flows. - Perform a tuning of the mass spectrometer using a solution of Trimetrexate. |
| Matrix Effects (Ion Suppression) | - Improve sample cleanup using SPE or LLE. - Dilute the sample to reduce the concentration of interfering matrix components. - Ensure the stable isotope-labeled internal standard is co-eluting with the analyte to compensate for suppression. |
| Inefficient Ionization | - Adjust the mobile phase pH to promote protonation of Trimetrexate. - Increase the organic content of the mobile phase at the time of elution. |
| Poor Fragmentation | - Optimize the collision energy for each MRM transition to maximize the abundance of the product ions. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Diagram 2: Protein Precipitation Workflow
Caption: A streamlined workflow for sample preparation using protein precipitation.
Protocol 2: LC-MS/MS Method Development and Optimization
-
Tuning and MRM Optimization:
-
Infuse a standard solution of Trimetrexate (e.g., 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid) directly into the mass spectrometer.
-
Optimize the precursor ion selection and collision energy to identify the most abundant and stable product ions. Repeat this process for the this compound internal standard.
-
-
Chromatographic Method Development:
-
Inject a mixture of Trimetrexate and its internal standard onto the C18 column using the starting gradient conditions (Table 1).
-
Adjust the gradient slope and duration to achieve a sharp, symmetrical peak with a retention time of approximately 2-3 minutes.
-
Ensure baseline separation from any potential matrix interferences by injecting a blank, extracted matrix sample.
-
-
System Suitability:
-
Before analyzing samples, perform at least five replicate injections of a mid-level calibration standard.
-
The peak area and retention time should have a relative standard deviation (RSD) of less than 15%.
-
This technical support center provides a comprehensive starting point for the successful LC-MS/MS analysis of Trimetrexate. For further assistance, please consult your instrument's user manuals or contact your local technical support representative.
Overcoming matrix effects in Trimetrexate quantification using a labeled standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Trimetrexate using a labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in quantifying Trimetrexate in biological matrices like plasma?
The primary challenge is the "matrix effect," which refers to the alteration of ionization efficiency (suppression or enhancement) of Trimetrexate by co-eluting endogenous components of the biological matrix. This can lead to inaccurate and irreproducible results in LC-MS/MS analysis.
Q2: Why is a stable isotope-labeled (SIL) internal standard recommended for Trimetrexate quantification?
A SIL internal standard is the gold standard for quantitative bioanalysis because it has nearly identical physicochemical properties to Trimetrexate. This means it co-elutes chromatographically and experiences the same degree of matrix effects and variability in sample preparation and instrument response. By using the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to higher accuracy and precision.
Q3: Is there a commercially available stable isotope-labeled internal standard for Trimetrexate?
Q4: What are the key considerations when using a custom-synthesized labeled internal standard?
When using a custom-synthesized SIL internal standard, it is crucial to ensure:
-
Isotopic Purity: The labeled standard should have a high degree of isotopic enrichment to minimize signal overlap with the unlabeled analyte.
-
Chemical Purity: The standard should be free from unlabeled Trimetrexate and other impurities that could interfere with the analysis.
-
Label Stability: The isotopic labels should be placed on a part of the molecule that is not susceptible to exchange during sample preparation or analysis.
Q5: What are the typical sample preparation techniques for Trimetrexate analysis in plasma?
Common sample preparation techniques for Trimetrexate and similar molecules in plasma include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. While fast, it may result in a less clean extract and more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): A technique that separates Trimetrexate from the matrix components based on its solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to retain Trimetrexate while matrix components are washed away. This technique generally provides the cleanest extracts and minimizes matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in replicate injections | Inconsistent sample preparation, significant matrix effects, or instrument instability. | 1. Ensure the labeled internal standard is added to all samples and standards at a consistent concentration early in the sample preparation process.2. Optimize the sample cleanup procedure (e.g., switch from protein precipitation to solid-phase extraction) to reduce matrix components.3. Verify instrument performance by injecting a system suitability standard. |
| Poor peak shape (tailing or fronting) | Column degradation, inappropriate mobile phase pH, or sample solvent mismatch. | 1. Ensure the mobile phase pH is appropriate for Trimetrexate's chemical properties.2. Use a sample solvent that is of similar or weaker elution strength than the initial mobile phase.3. Replace the analytical column if it is old or has been subjected to harsh conditions. |
| Low signal intensity for Trimetrexate | Ion suppression due to matrix effects, poor extraction recovery, or incorrect mass spectrometer settings. | 1. Evaluate matrix effects using a post-column infusion experiment to identify regions of ion suppression.2. Adjust the chromatographic method to separate Trimetrexate from the suppression zones.3. Optimize the sample extraction procedure to improve recovery.4. Tune the mass spectrometer parameters (e.g., collision energy, declustering potential) for Trimetrexate and its labeled internal standard. |
| Inconsistent internal standard response | Degradation of the internal standard, inconsistent addition to samples, or isotopic instability. | 1. Verify the stability of the labeled internal standard in the sample matrix and storage conditions.2. Ensure precise and accurate addition of the internal standard to all samples and standards.3. If using a deuterated standard, check for potential back-exchange of deuterium with hydrogen from the solvent. |
| Carryover in blank injections | Adsorption of Trimetrexate to the analytical column or autosampler components. | 1. Optimize the autosampler wash procedure with a strong organic solvent.2. Use a gradient with a high percentage of organic solvent at the end to ensure all analytes are eluted from the column.3. If carryover persists, consider using a different analytical column. |
Experimental Protocols
Protocol 1: Trimetrexate Quantification using Protein Precipitation
This protocol provides a general procedure for the extraction of Trimetrexate from human plasma using protein precipitation followed by LC-MS/MS analysis.
1. Sample Preparation:
- To 100 µL of plasma sample, standard, or quality control, add 10 µL of the labeled internal standard working solution (e.g., Trimetrexate-d5 at 1 µg/mL).
- Vortex for 10 seconds.
- Add 300 µL of cold acetonitrile to precipitate the proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table below |
3. MRM Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimetrexate | 370.2 | 164.1 | 35 |
| Trimetrexate-d5 (hypothetical) | 375.2 | 169.1 | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Protocol 2: Assessment of Matrix Effects
This protocol describes a post-extraction spike method to quantitatively assess matrix effects.
-
Extract blank plasma from at least six different sources using the protein precipitation protocol described above.
-
Prepare two sets of samples:
-
Set A: Spike the extracted blank plasma with Trimetrexate and the labeled internal standard at a known concentration (e.g., the mid-point of the calibration curve).
-
Set B: Prepare neat solutions of Trimetrexate and the labeled internal standard in the reconstitution solvent at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for Trimetrexate and the internal standard:
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
-
Calculate the Internal Standard Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Trimetrexate) / (MF of Labeled Internal Standard)
-
-
The coefficient of variation (CV%) of the IS-Normalized MF across the different plasma sources should be less than 15% to indicate that the labeled internal standard effectively compensates for matrix effects.
Data Presentation
Table 1: Calibration Curve for Trimetrexate in Human Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio |
| 1 | 1,250 | 55,000 | 0.023 |
| 5 | 6,300 | 54,500 | 0.116 |
| 20 | 25,100 | 55,200 | 0.455 |
| 50 | 62,800 | 54,800 | 1.146 |
| 100 | 126,000 | 55,100 | 2.287 |
| 250 | 315,000 | 54,900 | 5.738 |
| 500 | 632,000 | 55,300 | 11.429 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 0.95 | 95.0 | 8.2 |
| Low | 3 | 2.91 | 97.0 | 6.5 |
| Medium | 75 | 78.3 | 104.4 | 4.1 |
| High | 400 | 390.4 | 97.6 | 3.8 |
Visualizations
Caption: Experimental workflow for Trimetrexate quantification.
Caption: Compensation of matrix effects using a labeled standard.
Troubleshooting poor signal intensity of Trimetrexate-13C2,15N in mass spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with Trimetrexate-13C2,15N in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks for poor signal intensity?
One of the most frequently encountered issues in mass spectrometry is poor signal intensity, which can lead to weak or undetectable peaks.[1] Initial troubleshooting should focus on several key areas:
-
Sample Concentration: Ensure your sample is appropriately concentrated. A solution that is too dilute may not produce a strong enough signal, while a sample that is too concentrated can cause ion suppression.[1]
-
Instrument Performance: Verify that the mass spectrometer is performing optimally. This includes regular tuning and calibration to check the ion source, mass analyzer, and detector settings.[1]
-
Basic Instrument Checks: Confirm there are no leaks and that gas pressures (e.g., nebulizing gas, collision gas) are correct. For recurring issues, cleaning the ion source components like the curtain plate and orifice can resolve signal loss.[2]
Q2: How do I know if the issue is with my sample preparation or the instrument itself?
To distinguish between sample-related and instrument-related problems, a systematic approach is necessary.
-
Run a System Suitability Test: Analyze a known standard compound (like the instrument manufacturer's tuning solution, e.g., PPGs) in full scan mode.[2] If this standard shows a strong, stable signal, the instrument is likely functioning correctly, and the issue probably lies with your sample or method.[2]
-
Inspect the Sample: Trimetrexate, like other antifolates, can be susceptible to degradation. Ensure the stability of your stock solutions and prepared samples. Processed plasma samples for a similar compound, pemetrexed, were found to be stable for up to two days in a cooled autosampler.[3]
-
Check for Contamination: If you observe many unexpected background ions, your system or sample may be contaminated. Common contaminants include polymers, plasticizers (e.g., phthalates), and slip agents (e.g., oleamide).
Q3: Which ionization mode and polarity are optimal for Trimetrexate?
The choice of ionization technique significantly impacts signal intensity.[1] For molecules like Trimetrexate, which are polar and ionizable, Electrospray Ionization (ESI) is generally the preferred method.[4][5]
-
Polarity Screening: It is crucial to screen the analyte in both positive and negative ion modes to ensure the optimal response is selected.[4] Trimetrexate is structurally related to methotrexate and pemetrexed, which are often analyzed in positive ion mode, detecting the protonated molecule [M+H]⁺.[6]
-
Alternative Ionization: If ESI provides a poor signal, consider Atmospheric Pressure Chemical Ionization (APCI), which is suitable for less-polar, lower-molecular-weight compounds, or Atmospheric Pressure Photoionization (APPI).[4][7]
Q4: My signal is low and unstable. Could this be a matrix effect?
Yes, low and unstable signals are classic signs of matrix effects, particularly ion suppression.[8] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte.[9] This interference can suppress or, less commonly, enhance the analyte signal.[10]
How to Identify Matrix Effects: A common method is the post-extraction spike experiment:
-
Analyze a blank matrix sample that has been through the entire extraction procedure.
-
Analyze a pure solution of this compound at a known concentration.
-
Spike the extracted blank matrix with the same concentration of this compound and analyze it.
The matrix effect can be calculated by comparing the peak area of the analyte in the post-extraction spiked sample to the peak area in the pure solution.[8] A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[8]
Q5: How can I mitigate ion suppression and matrix effects?
If matrix effects are confirmed, several strategies can be employed:
-
Improve Sample Preparation: The most effective approach is to enhance sample cleanup to remove interfering components. Techniques like solid-phase extraction (SPE) are commonly used for this purpose.[3][10]
-
Optimize Chromatography: Adjust the liquid chromatography (LC) method to separate Trimetrexate from the interfering matrix components. This can be achieved by changing the mobile phase composition, gradient profile, or even the type of organic solvent.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[10]
-
Use of Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is a key tool to correct for matrix effects.[10] Since the internal standard co-elutes and has nearly identical physicochemical properties, it should experience the same degree of ion suppression as the analyte, allowing for accurate quantification. However, severe suppression can still compromise sensitivity.[10]
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting poor signal intensity and investigating matrix effects.
Caption: General troubleshooting workflow for poor signal intensity.
Caption: Workflow for identifying and mitigating matrix effects.
Quantitative Data & Tables
Table 1: Common Adduct Ions in ESI-MS (Positive Mode)
When optimizing the precursor ion, be aware of common adducts that Trimetrexate might form, especially in the presence of mobile phase additives or salts.[12] The formation of adducts can split the ion current between multiple species, reducing the intensity of the desired [M+H]⁺ ion.
| Adduct Ion | Mass Difference (Da) | Common Source |
| [M+H]⁺ | +1.0078 | Protonation from acidic mobile phase |
| [M+NH₄]⁺ | +18.0344 | Ammonium formate/acetate buffer[13] |
| [M+Na]⁺ | +22.9898 | Glassware, solvents, sample matrix[13] |
| [M+K]⁺ | +38.9637 | Glassware, solvents, sample matrix[13] |
| [M+CH₃CN+H]⁺ | +42.0343 | Acetonitrile mobile phase |
| [M+H-H₂O]⁺ | -17.0027 | In-source water loss |
Table 2: Example MS/MS Parameters for Antifolate Drugs
While specific optimized parameters are instrument-dependent, values from related antifolate drugs like Pemetrexed can serve as a useful starting point for method development.[16] It is critical to optimize these parameters on your specific instrument.[16]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Pemetrexed (PTX) | 428.2 | 281.2 | 38 |
| Methotrexate (MTX) | 455.2 | 308.2 | 25 |
Parameters are examples from a MALDI-QqQ-MS/MS analysis and should be re-optimized for LC-ESI-MS/MS.[6]
Experimental Protocols
Protocol: Compound Optimization for this compound
This protocol outlines the steps to determine the optimal MS/MS parameters for your analyte. This process, also known as tuning, is essential for achieving maximum sensitivity.[16]
Objective: To find the optimal precursor ion, product ions, and collision energies for this compound.
Materials:
-
This compound standard solution (e.g., 1 µg/mL in 50:50 methanol:water).
-
Infusion pump or LC system capable of direct infusion.
-
Tee-piece for combining infusion flow with LC mobile phase flow.
-
Mass spectrometer.
Procedure:
-
Prepare for Infusion:
-
Set up the infusion pump to deliver the this compound standard at a low flow rate (e.g., 5-10 µL/min).
-
Use a tee-piece to introduce this flow into the mobile phase stream from your LC pump, set to a typical analytical flow rate (e.g., 0.2-0.5 mL/min).[5]
-
Start with a simple mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
-
Optimize Ion Source and Precursor Ion:
-
Set the mass spectrometer to acquire in full scan mode over a relevant mass range (e.g., m/z 100-500).
-
Turn on the infusion pump and allow the signal to stabilize.
-
Optimize key ion source parameters like capillary voltage, nebulizing gas flow, drying gas flow, and source temperature to maximize the intensity of the suspected precursor ion ([M+H]⁺).[5] Manually adjust each parameter to find the value that gives the highest and most stable signal.[5]
-
Confirm the mass of the precursor ion. Check for common adducts (Na⁺, K⁺) and decide if the protonated molecule is the most abundant and stable choice.[12]
-
-
Optimize Product Ions and Collision Energy (CE):
-
Switch the instrument to product ion scan mode, selecting your optimized precursor ion for fragmentation.
-
Begin with a low collision energy (e.g., 10 V) and gradually increase it in steps (e.g., 2-5 V).
-
Observe the fragmentation pattern. Identify two to three of the most intense and stable product ions. These will be your potential transitions for quantification and qualification.
-
For each selected product ion, perform a more detailed CE ramp to find the exact voltage that yields the maximum intensity. This is the optimal collision energy for that specific transition.[12]
-
A good practice is to retain about 10-15% of the parent ion at the optimal CE.[5]
-
-
Finalize and Verify:
-
Save the optimized parameters (precursor m/z, product m/z, CE, source settings) in your instrument method.
-
(Optional) Verify the performance of the new settings by injecting a known concentration of the standard onto your LC column and running the complete LC-MS/MS method.
-
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A new ultrafast and high-throughput mass spectrometric approach for the therapeutic drug monitoring of the multi-targeted anti-folate pemetrexed in plasma from lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. support.waters.com [support.waters.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Stability issues of Trimetrexate-13C2,15N in biological matrices
Welcome to the technical support center for Trimetrexate-¹³C₂,¹⁵N. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and navigating the use of Trimetrexate-¹³C₂,¹⁵N as an internal standard in bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is Trimetrexate-¹³C₂,¹⁵N and why is it used as an internal standard?
A1: Trimetrexate-¹³C₂,¹⁵N is a stable isotope-labeled version of Trimetrexate, a dihydrofolate reductase inhibitor. The incorporation of two ¹³C atoms and one ¹⁵N atom increases its molecular weight, allowing it to be distinguished from the unlabeled Trimetrexate analyte by mass spectrometry. It is the ideal internal standard for the quantification of Trimetrexate in biological matrices because it shares identical chemical and physical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior help to accurately correct for variations in extraction recovery, matrix effects, and instrument response.
Q2: What are the main stability concerns for Trimetrexate-¹³C₂,¹⁵N in biological matrices?
A2: The primary stability concerns for Trimetrexate-¹³C₂,¹⁵N in biological matrices include:
-
Freeze-thaw stability: Repeated freezing and thawing of samples can lead to degradation.
-
Short-term (bench-top) stability: Degradation can occur when samples are left at room temperature for extended periods.
-
Long-term stability: The compound may degrade over time, even when stored at low temperatures.
-
Photostability: Exposure to light can cause degradation.
-
pH stability: Trimetrexate is known to be less stable in basic solutions.
-
Enzymatic degradation: While generally stable, enzymatic degradation in matrices like plasma is a potential concern.
Q3: How should I prepare and store my stock and working solutions of Trimetrexate-¹³C₂,¹⁵N?
A3: Stock solutions are typically prepared in a solvent like DMSO or methanol. For cell culture work, a stock solution of the parent drug, Methotrexate, is often prepared with a minimal amount of 1 M NaOH and then diluted. Diluted stocks of Methotrexate are reported to be stable at 4–8 °C for about a week or at –20 °C for about a month.[1] It is recommended to store stock solutions of Trimetrexate-¹³C₂,¹⁵N protected from light at -20°C or below. Working solutions should be prepared fresh daily by diluting the stock solution with an appropriate solvent, often the mobile phase or a mixture similar to the initial chromatographic conditions.
Q4: What are the recommended storage conditions for biological samples containing Trimetrexate-¹³C₂,¹⁵N?
A4: For long-term storage, biological samples (plasma, serum, urine) should be stored at -70°C or lower. Studies on the similar compound Methotrexate have shown it to be stable in plasma for at least 6 days at 4°C and for at least 3 weeks at -20°C.[2][3] Blood samples are generally stable for shorter periods, for instance, 2 days at room temperature and 6 days at 4°C for Methotrexate.[2][3] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Trimetrexate-¹³C₂,¹⁵N.
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| IS Instability in Solution | Prepare fresh working solutions daily. Verify the stability of the stock solution; if in doubt, prepare a new stock from the original powder. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use a consistent pipetting technique. |
| Matrix Effects | Evaluate matrix effects from different lots of biological matrix. Optimize the sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering endogenous components. Ensure chromatographic separation of Trimetrexate from matrix components that cause ion suppression or enhancement. |
| Adsorption to Vials/Plates | Use low-adsorption polypropylene vials or plates. |
| Carryover | Optimize the autosampler wash procedure. Inject a blank solvent after a high concentration sample to check for carryover. |
Issue 2: Poor Peak Shape for Trimetrexate and/or IS
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Trimetrexate contains amine functional groups. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state and good peak shape (typically acidic pH). |
| Injection of Strong Solvent | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions with Column | Use a column with good end-capping. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase if silanol interactions are suspected. |
Issue 3: Analyte/IS Degradation During Sample Preparation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Enzymatic Degradation | Keep samples on ice during processing. Add an enzyme inhibitor if specific enzymatic degradation is identified. |
| pH-Mediated Degradation | Ensure the pH of all solutions used during sample preparation is within a stable range for Trimetrexate (avoid strongly basic conditions). |
| Photodegradation | Protect samples from light by using amber vials and minimizing exposure to ambient light. |
Stability Data
Table 1: Freeze-Thaw Stability of Methotrexate in Human Plasma
| Analyte | Matrix | Concentration | No. of Cycles | Storage Temp (°C) | % Change from Initial | Reference |
| Methotrexate | Plasma | Low QC | 3 | -20 to 25 | Within ±15% | [4] |
| Methotrexate | Plasma | High QC | 3 | -20 to 25 | Within ±15% | [4] |
Table 2: Short-Term (Bench-Top) Stability of Methotrexate in Human Plasma
| Analyte | Matrix | Concentration | Storage Time (hours) | Storage Temp (°C) | % Change from Initial | Reference |
| Methotrexate | Plasma | Low QC | 2 | Room Temp | Within ±15% | [4] |
| Methotrexate | Plasma | High QC | 2 | Room Temp | Within ±15% | [4] |
Table 3: Long-Term Stability of Methotrexate in Human Plasma
| Analyte | Matrix | Concentration | Storage Time | Storage Temp (°C) | % Change from Initial | Reference |
| Methotrexate | Plasma | Low QC | 42 days | -20 | Within ±15% | [4] |
| Methotrexate | Plasma | High QC | 42 days | -20 | Within ±15% | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a general protocol and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples in a water bath at room temperature. Once thawed, vortex mix the samples gently.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of Trimetrexate-¹³C₂,¹⁵N working solution (concentration to be optimized) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters (Example)
These are example parameters and will require optimization for your specific instrument and application.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation and peak shape (e.g., start at 5% B, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Trimetrexate: To be determined (e.g., monitor the transition from the protonated molecule to a characteristic product ion).
-
Trimetrexate-¹³C₂,¹⁵N: To be determined (monitor the transition from the labeled protonated molecule to the same product ion as the unlabeled analyte).
-
Visualizations
Caption: A typical bioanalytical workflow for the quantification of Trimetrexate.
Caption: Potential degradation and metabolic pathways of Trimetrexate.
Caption: A logical troubleshooting workflow for inconsistent internal standard response.
References
Minimizing isotopic interference in Trimetrexate-13C2,15N based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimetrexate-13C2,15N as an internal standard in quantitative bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern in this compound based assays?
A1: Isotopic interference, also known as isotopic crosstalk, occurs when the isotopic signature of the analyte (Trimetrexate) overlaps with the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can lead to inaccurate quantification of the analyte. The primary cause is the natural abundance of heavier isotopes (e.g., 13C, 15N, 2H, 18O) in the unlabeled Trimetrexate, which can contribute to the mass channel of the labeled internal standard.
Q2: How can I predict the potential for isotopic interference in my assay?
A2: The potential for interference can be estimated by comparing the mass spectra of the analyte and the internal standard. For Trimetrexate (exact mass: ~369.18 Da) and this compound (theoretical exact mass: ~372.18 Da), the +3 Da mass difference provides good separation. However, the contribution of naturally occurring isotopes in Trimetrexate to the M+3 peak should be calculated. This can be done using isotopic distribution calculators or specialized software. A significant contribution may indicate a higher risk of interference.
Q3: What are the acceptable limits for isotopic interference or crosstalk?
A3: Regulatory bodies like the FDA and EMA provide guidance on bioanalytical method validation.[1][2] Generally, the contribution of the analyte to the internal standard signal (and vice versa) should be minimal. A common acceptance criterion is that the interference at the Lower Limit of Quantification (LLOQ) should not affect the accuracy and precision by more than 15-20%.
Q4: Can the choice of precursor and product ions in my MRM settings help minimize interference?
A4: Yes, optimizing the Multiple Reaction Monitoring (MRM) transitions is a critical step. Selecting unique fragment ions for both Trimetrexate and this compound that are not subject to isotopic overlap can significantly reduce interference. It is advisable to perform high-resolution mass spectrometry to confirm the elemental composition of fragment ions and ensure their specificity.
Q5: What should I do if I observe significant isotopic interference?
A5: If significant interference is detected, several strategies can be employed:
-
Chromatographic Separation: Ensure baseline chromatographic separation of Trimetrexate from any interfering endogenous matrix components.
-
Optimize MRM Transitions: As mentioned above, select more specific precursor and product ions.
-
Mathematical Correction: In some cases, the contribution of the analyte to the internal standard signal can be mathematically corrected for, but this approach requires careful validation.[3]
-
Use a Higher Mass-Labeled Standard: If feasible, using an internal standard with a greater mass difference (e.g., more labeled atoms) can further reduce the likelihood of overlap.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent mismatch with the mobile phase. | 1. Flush or replace the analytical column.2. Adjust the mobile phase pH to ensure Trimetrexate is in a single ionic state.3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Retention Times | 1. Leak in the LC system.2. Air bubbles in the pump or detector.3. Inconsistent mobile phase composition. | 1. Check all fittings and connections for leaks.2. Degas the mobile phase and prime the pump.3. Prepare fresh mobile phase and ensure proper mixing. |
| High Background Noise in Mass Spectrum | 1. Contaminated mobile phase or LC system.2. Matrix effects from the biological sample.3. Contaminated ion source. | 1. Use high-purity solvents and flush the LC system.2. Optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation).3. Clean the ion source components according to the manufacturer's instructions. |
| Analyte Signal (Trimetrexate) Detected in Blank Samples | 1. Carryover from a previous injection.2. Contamination of the autosampler or injection port. | 1. Optimize the autosampler wash procedure with a strong solvent.2. Inject a series of blank samples to confirm the source of contamination and clean the relevant components. |
| Inaccurate Quantification at Low Concentrations | 1. Significant isotopic crosstalk from the internal standard to the analyte.2. Ion suppression or enhancement due to matrix effects. | 1. Evaluate the isotopic purity of the this compound internal standard.2. Dilute the sample to reduce matrix effects and re-evaluate. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline and should be optimized for the specific biological matrix.
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 100 µL of the sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be further optimized.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | To be determined by infusion of Trimetrexate and this compound |
Visualizations
Caption: Potential for isotopic interference from Trimetrexate to its labeled internal standard.
Caption: A logical workflow for troubleshooting inaccurate quantification in Trimetrexate assays.
References
Best practices for handling and storage of Trimetrexate-13C2,15N
This guide provides best practices for the handling, storage, and troubleshooting of experiments involving Trimetrexate-¹³C₂,¹⁵N.
Frequently Asked Questions (FAQs)
Q1: How should I store Trimetrexate-¹³C₂,¹⁵N upon receipt?
A: Upon receipt, Trimetrexate-¹³C₂,¹⁵N solid should be stored in a tightly sealed container, protected from light, at -20°C.
Q2: What is the recommended solvent for reconstituting Trimetrexate-¹³C₂,¹⁵N?
A: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used. For aqueous solutions, a solution of 5% methanol has been shown to be stable. A solution in 5% dimethylacetamide/pH 4 acetate buffer has also been used.[1]
Q3: Is Trimetrexate-¹³C₂,¹⁵N light sensitive?
A: While specific data for the labeled compound is not available, it is best practice to protect all forms of Trimetrexate from light to prevent potential photodegradation.
Q4: Can I use solutions containing chloride ions with Trimetrexate-¹³C₂,¹⁵N?
A: No, Trimetrexate is incompatible with solutions containing chloride ions. For intravenous infusions, only 5% dextrose in water is recommended.[1]
Q5: What are the general safety precautions when handling Trimetrexate-¹³C₂,¹⁵N?
A: Trimetrexate is a hazardous compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All handling should be performed in a designated area, such as a chemical fume hood, to avoid inhalation or skin contact.
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
-
Possible Cause 1: Degradation of Trimetrexate-¹³C₂,¹⁵N.
-
Solution: Ensure that the compound and its solutions have been stored correctly, protected from light, and at the recommended temperature. Prepare fresh solutions for your experiment. Review the solvent used for reconstitution; ensure it is free of chloride ions.[1]
-
-
Possible Cause 2: Contamination.
-
Solution: Use high-purity solvents and new, clean labware for solution preparation. Filter your solutions before analysis.
-
Issue: My experimental results are inconsistent.
-
Possible Cause 1: Inaccurate solution concentration.
-
Solution: Trimetrexate-¹³C₂,¹⁵N can be challenging to dissolve. Ensure the compound is fully dissolved before use. Sonication may aid in dissolution. Verify the concentration of your stock solution using a suitable analytical method, such as UV-Vis spectrophotometry.
-
-
Possible Cause 2: Instability in experimental buffer.
-
Solution: Trimetrexate stability can be pH-dependent. Ensure your experimental buffer is within a stable pH range. If using aqueous buffers, prepare them fresh and confirm the pH before adding Trimetrexate-¹³C₂,¹⁵N.
-
Quantitative Stability Data
| Condition | Concentration | Duration | Stability | Analytical Method |
| Bulk solid at 60°C | N/A | 30 days | No decomposition | UV, HPLC |
| In 5% methanol | 0.5 mg/mL | 9 days | No decomposition | UV |
| In 5% dimethylacetamide / pH 4 acetate buffer | N/A | 48 hours | No decomposition | HPLC |
This data is for unlabeled Trimetrexate and is expected to be comparable for Trimetrexate-¹³C₂,¹⁵N.[1]
Experimental Protocols
Protocol 1: Preparation of a Trimetrexate-¹³C₂,¹⁵N Stock Solution
-
Allow the vial of Trimetrexate-¹³C₂,¹⁵N to equilibrate to room temperature before opening.
-
Under a chemical fume hood, add the desired volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to aid in dissolution. If necessary, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Recommended handling and storage workflow for Trimetrexate-¹³C₂,¹⁵N.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
Enhancing the chromatographic separation of Trimetrexate and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Trimetrexate and its labeled internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Trimetrexate.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) for Trimetrexate and/or Internal Standard | 1. Secondary Interactions: Silanol groups on the stationary phase interacting with the basic amine groups of Trimetrexate. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and, consequently, the peak shape of the analyte. 4. Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase. | 1. Mobile Phase Modification: Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block active silanol sites. Alternatively, use a low-ionic-strength buffer (e.g., 10 mM ammonium formate) to improve peak shape. 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below or above the pKa of Trimetrexate to maintain a single ionic form. A lower pH (e.g., 2.5-3.5 with formic acid) is often effective. 4. Column Washing/Replacement: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the column. |
| Poor Resolution Between Trimetrexate and its Labeled Standard | 1. Inadequate Chromatographic Separation: The labeled standard is designed to co-elute, but slight differences in retention can occur. 2. High Flow Rate: A flow rate that is too high can reduce separation efficiency. | 1. Optimize Gradient Profile: If using a gradient, make the initial part of the gradient shallower to increase the separation between early eluting peaks. 2. Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution. |
| Variable Retention Times | 1. Inconsistent Mobile Phase Preparation: Small variations in the composition or pH of the mobile phase. 2. Fluctuating Column Temperature: Lack of a column oven or inconsistent temperature control. 3. Pump Malfunction: Issues with the HPLC pump leading to an inconsistent flow rate. | 1. Standardize Mobile Phase Preparation: Use a precise and consistent method for preparing the mobile phase. 2. Use a Column Oven: Maintain a constant and controlled column temperature. 3. Pump Maintenance: Perform regular maintenance on the HPLC pump. |
| Low Signal Intensity or Sensitivity | 1. Suboptimal Ionization in Mass Spectrometer: Incorrect source parameters (e.g., temperature, gas flows, voltage). 2. Matrix Effects: Co-eluting matrix components suppressing the ionization of the analyte and internal standard. 3. Inefficient Sample Extraction: Poor recovery of Trimetrexate from the biological matrix. | 1. Optimize MS Parameters: Tune the mass spectrometer specifically for Trimetrexate and its labeled standard. 2. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. 3. Optimize Extraction Protocol: Evaluate different extraction solvents and pH conditions to maximize recovery. |
| Carryover | 1. Adsorption to Injector Components: Trimetrexate may adsorb to surfaces in the autosampler. 2. Insufficient Needle Wash: The needle wash solution may not be effective at removing residual analyte. | 1. Optimize Needle Wash: Use a wash solution that effectively solubilizes Trimetrexate. A mixture of organic solvent and acid (e.g., 50:50 acetonitrile:water with 0.1% formic acid) is a good starting point. Increase the wash volume and/or the number of wash cycles. 2. Use a Higher Strength Wash Solvent: In some cases, a stronger wash solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for the separation of Trimetrexate and its labeled standard?
A1: A good starting point for method development is a reversed-phase separation on a C18 column (e.g., 50 x 2.1 mm, 1.8 µm). A gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is recommended. A flow rate of 0.4 mL/min and a column temperature of 40 °C are suitable initial conditions.
Q2: What type of internal standard is recommended for Trimetrexate analysis?
A2: A stable isotope-labeled (SIL) internal standard, such as Trimetrexate-d5, is highly recommended. SIL internal standards have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency, which corrects for variability in sample preparation and matrix effects.
Q3: How can I minimize matrix effects in a bioanalytical method for Trimetrexate?
A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be minimized by:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the biological matrix components.
-
Chromatographic Separation: Ensure that Trimetrexate and its internal standard are chromatographically separated from the bulk of the matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation.
Q4: What are the key validation parameters to assess for a bioanalytical method for Trimetrexate?
A4: According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)
Experimental Protocols
Proposed HPLC-MS/MS Method for Trimetrexate in Human Plasma
This protocol provides a general framework. Optimization and validation are required for specific applications.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Trimetrexate-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
| MRM Transitions | Trimetrexate: Q1 (m/z) -> Q3 (m/z) Trimetrexate-d5: Q1 (m/z) -> Q3 (m/z) |
Note: Specific MRM transitions need to be optimized for the instrument used.
Visualizations
Caption: Experimental workflow for Trimetrexate analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
Refinement of sample preparation for Trimetrexate analysis with an internal standard
This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of sample preparation for Trimetrexate analysis using an internal standard. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard (IS) for Trimetrexate analysis?
A1: The ideal internal standard for any quantitative bioanalytical method is a stable isotope-labeled (SIL) version of the analyte. For Trimetrexate, this would be a deuterated or 13C-labeled Trimetrexate. SIL IS is recommended by regulatory agencies as it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization, thus providing the most accurate compensation for matrix effects and variability in the analytical process.[1] If a SIL IS for Trimetrexate is not available, a structural analog that is not a metabolite and has similar physicochemical properties can be used as an alternative.
Q2: What are matrix effects and how can they be minimized in Trimetrexate analysis?
A2: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components from the biological matrix (e.g., plasma, urine).[2][3] This can lead to inaccurate and imprecise results in LC-MS/MS analysis.[3]
To minimize matrix effects, consider the following strategies:
-
Efficient Sample Cleanup: Employ a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like phospholipids.[3]
-
Chromatographic Separation: Optimize the chromatographic method to separate Trimetrexate and its internal standard from endogenous matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: A SIL IS co-elutes with the analyte and experiences the same degree of matrix effects, thus providing effective compensation.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q3: Which sample preparation method is best for Trimetrexate analysis in plasma: Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction?
A3: The choice of sample preparation method depends on the required sensitivity, selectivity, and throughput of the assay.
-
Protein Precipitation (PPT): This is a simple and fast method, but it may not provide the cleanest extracts, potentially leading to more significant matrix effects. It is suitable for early-stage discovery or when high throughput is a priority.
-
Liquid-Liquid Extraction (LLE): LLE offers cleaner extracts than PPT and can be optimized for good recovery.[4][5][6] However, it can be more labor-intensive and may be difficult to automate.[5]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective method for removing matrix interferences and can be highly selective.[7] It is versatile and can be automated for high-throughput applications.[7] For highly sensitive and regulated bioanalytical assays, SPE is often the preferred method.
Troubleshooting Guides
Symptom: Low Recovery of Trimetrexate
| Possible Cause | Suggested Solution |
| Inefficient Extraction (LLE) | Optimize the extraction solvent and pH of the aqueous phase. Ensure vigorous vortexing for adequate mixing of the two phases. |
| Inefficient Elution (SPE) | Ensure the elution solvent is strong enough to desorb Trimetrexate from the SPE sorbent. Increase the volume of the elution solvent. |
| Analyte Adsorption | Check for non-specific binding of Trimetrexate to plasticware. Using low-binding tubes and pipette tips may help. |
| Sample Degradation | Ensure samples are processed and stored under appropriate conditions to prevent degradation. |
Symptom: High Matrix Effects (Ion Suppression or Enhancement)
| Possible Cause | Suggested Solution |
| Co-eluting Matrix Components | Improve chromatographic separation to resolve Trimetrexate and its IS from interfering peaks. |
| Inadequate Sample Cleanup | Switch to a more rigorous sample preparation method (e.g., from PPT to SPE). Optimize the wash steps in the SPE protocol to remove more interferences. |
| Phospholipid Contamination | If using PPT, consider a method that specifically removes phospholipids. In SPE, select a sorbent that does not retain phospholipids or use a wash step that effectively removes them. |
Symptom: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | Dilute the sample extract before injection. |
| Sample Solvent Incompatibility | Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.[8] |
| Column Contamination | Use a guard column and ensure adequate sample cleanup to protect the analytical column.[8] Flush the column according to the manufacturer's instructions. |
| Secondary Interactions | Adjust the mobile phase pH or ionic strength to minimize secondary interactions between Trimetrexate and the stationary phase. |
Quantitative Data
The following table presents representative data for the bioanalysis of Pemetrexed, a multi-targeted antifolate with structural similarities to Trimetrexate. This data can serve as a benchmark when developing and validating a method for Trimetrexate.
Table 1: Representative Performance Characteristics for Pemetrexed Bioanalysis using SPE and LC-MS/MS [9]
| Parameter | Pemetrexed | [13C5]-Pemetrexed (IS) |
| Extraction Recovery | 59% ± 1% | 55% ± 5% |
| Within-Day Precision (CV) | < 8.8% | N/A |
| Between-Day Precision (CV) | < 8.8% | N/A |
| Accuracy | 96.5% | N/A |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a rapid method for sample cleanup but may result in significant matrix effects.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[10]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol provides a cleaner sample than PPT.
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (optimization may be required).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.[4]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol is recommended for achieving the lowest matrix effects and highest sensitivity. A mixed-mode or polymeric reversed-phase sorbent may be suitable for Trimetrexate.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Trimetrexate and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
-
Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Caption: Dihydrofolate Reductase (DHFR) pathway and inhibition by Trimetrexate.
Caption: A generalized workflow for Trimetrexate sample preparation.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Liquid-liquid extraction [scioninstruments.com]
- 5. actapharmsci.com [actapharmsci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. restek.com [restek.com]
- 9. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
Bioanalytical method validation for Trimetrexate using Trimetrexate-13C2,15N.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trimetrexate in biological matrices, with a focus on the use of a stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N, versus a structural analog internal standard. The information presented is based on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. This is due to the similar physicochemical properties between the analyte and the internal standard, which helps to compensate for variability during sample preparation and analysis, leading to improved accuracy and precision.
This guide will delve into the performance characteristics of a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for Trimetrexate using Trimetrexate-¹³C₂,¹⁵N as an internal standard. This will be compared with an alternative LC-MS/MS method employing a structural analog as an internal standard.
Performance Characteristics Comparison
The following tables summarize the typical performance characteristics of two distinct bioanalytical methods for Trimetrexate.
Method 1: LC-MS/MS with Trimetrexate-¹³C₂,¹⁵N Internal Standard (Illustrative Data)
This method represents the state-of-the-art approach for Trimetrexate quantification. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.
| Parameter | Acceptance Criteria | Illustrative Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 5 | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 7.8% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | Minimal | Negligible |
| Stability (various conditions) | Within ±15% of nominal concentration | Stable |
Method 2: LC-MS/MS with a Structural Analog Internal Standard (Illustrative Data)
This method provides a viable alternative when a stable isotope-labeled internal standard is not available. While generally robust, it may be more susceptible to variability in matrix effects and recovery compared to the stable isotope dilution method.
| Parameter | Acceptance Criteria | Illustrative Performance |
| Linearity (r²) | ≥ 0.99 | > 0.992 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio > 5 | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10.1% to 12.3% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 11.5% |
| Recovery | Consistent and reproducible | 75-90% |
| Matrix Effect | Monitored and within acceptable limits | Present but compensated |
| Stability (various conditions) | Within ±15% of nominal concentration | Stable |
Experimental Protocols
Method 1: LC-MS/MS with Trimetrexate-¹³C₂,¹⁵N Internal Standard
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Trimetrexate-¹³C₂,¹⁵N internal standard solution (1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trimetrexate: m/z 378.2 → 247.1
-
Trimetrexate-¹³C₂,¹⁵N: m/z 381.2 → 250.1
-
Method 2: LC-MS/MS with a Structural Analog Internal Standard
The experimental protocol for this method is similar to Method 1, with the key difference being the internal standard used. A suitable structural analog, such as Piritrexim, would be used.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of the structural analog internal standard solution (e.g., Piritrexim, 1 µg/mL in methanol).
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.
2. Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic conditions would be optimized to ensure baseline separation of Trimetrexate and the structural analog internal standard.
-
The mass spectrometer would be tuned for the specific MRM transitions of Trimetrexate and the chosen structural analog. For example, for Piritrexim, the transition could be m/z 332.2 → 191.1.
Visualizing the Workflow
The following diagram illustrates the general workflow for the bioanalytical method validation of Trimetrexate using an internal standard.
Caption: Bioanalytical workflow for Trimetrexate quantification.
This guide highlights the critical aspects of bioanalytical method validation for Trimetrexate. The choice of internal standard is a crucial decision that directly impacts the reliability of the generated data. While a stable isotope-labeled internal standard is preferred for its superior performance, a carefully validated method using a structural analog can also provide accurate and precise results. The selection of the most appropriate method will depend on the specific requirements of the study and the availability of reagents.
The Gold Standard of Precision: Quantifying Trimetrexate with and without Stable Isotope Standards
In the landscape of bioanalysis, the precise quantification of therapeutic agents is paramount for accurate pharmacokinetic and pharmacodynamic assessments. For researchers and drug development professionals working with Trimetrexate, an antifolate drug, the choice of analytical methodology significantly impacts data reliability. This guide provides an objective comparison between two common approaches for the quantification of Trimetrexate by liquid chromatography-tandem mass spectrometry (LC-MS/MS): one employing a stable isotope-labeled (SIL) internal standard and the other a non-isotopic internal standard.
The use of a SIL internal standard is widely regarded as the gold standard in quantitative mass spectrometry.[1] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H, ¹⁵N). This subtle modification makes the internal standard chemically identical to the analyte but isotopically distinct, allowing it to be differentiated by the mass spectrometer. This near-perfect chemical mimicry is the key to its superior performance in correcting for variations during sample processing and analysis.
In contrast, methods without a SIL internal standard typically employ a structural analog, a different molecule that is chemically similar to the analyte. While this approach is often more readily available and less expensive, it can introduce variability and compromise data accuracy due to differences in physicochemical properties between the analyte and the internal standard.
This guide will delve into the experimental protocols and quantitative data to illustrate the advantages and disadvantages of each approach, empowering researchers to make informed decisions for their bioanalytical needs.
Experimental Design: A Tale of Two Standards
To illustrate the comparison, we will outline two distinct experimental workflows for the quantification of Trimetrexate in human plasma. The first will be a hypothetical, yet best-practice, method utilizing a stable isotope-labeled Trimetrexate (Trimetrexate-¹³C₅,¹⁵N₁) as the internal standard. The second will be based on a published method for the quantification of a structurally similar antifolate, methotrexate, which employs a non-isotopic internal standard, aminopterin.[2] This will serve as a proxy to highlight the key differences in methodology and performance.
Method 1: Quantification of Trimetrexate with a Stable Isotope-Labeled Internal Standard
This method represents the ideal scenario for accurate bioanalysis.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of Trimetrexate-¹³C₅,¹⁵N₁ internal standard solution (at a fixed concentration).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of methanol and water containing 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for both Trimetrexate and its SIL internal standard.
-
Method 2: Quantification of Trimetrexate without a Stable Isotope-Labeled Internal Standard (using a structural analog)
This method, adapted from a similar compound's analysis, demonstrates a common alternative.
Experimental Protocol:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a structural analog internal standard solution (e.g., aminopterin) at a fixed concentration.
-
Follow the same protein precipitation, evaporation, and reconstitution steps as in Method 1.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a similar C18 reverse-phase column and gradient elution as in Method 1.
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in positive ESI mode, monitoring the specific m/z transitions for Trimetrexate and the structural analog internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the key differences in the analytical workflows.
Caption: Workflow for Trimetrexate quantification using a stable isotope-labeled internal standard.
References
Cross-Validation of Trimetrexate Assays: A Comparative Guide Featuring Trimetrexate-¹³C₂,¹⁵N Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trimetrexate, with a focus on the cross-validation of an advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, Trimetrexate-¹³C₂,¹⁵N. The objective is to present the superior performance of this method against alternative assays, supported by experimental data and detailed protocols.
Trimetrexate is a potent antifolate drug that inhibits dihydrofolate reductase (DHFR), a key enzyme in the synthesis of DNA, RNA, and proteins.[1] Accurate measurement of Trimetrexate concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as Trimetrexate-¹³C₂,¹⁵N, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for matrix effects and variability in sample processing and instrument response.
Comparative Analysis of Trimetrexate Assay Performance
The following tables summarize the validation parameters for three distinct Trimetrexate assays: an LC-MS/MS method with Trimetrexate-¹³C₂,¹⁵N as the internal standard, a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The data presented is a synthesis of typical performance characteristics for these assay types, guided by regulatory standards.
Table 1: Assay Performance Characteristics
| Parameter | LC-MS/MS with Trimetrexate-¹³C₂,¹⁵N IS | HPLC-UV | Competitive ELISA |
| Linearity (r²) | >0.99 | >0.98 | Typically non-linear (4-parameter logistic fit) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 20 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL | 500 ng/mL |
| Intra-Assay Precision (%CV) | < 5% | < 10% | < 15% |
| Inter-Assay Precision (%CV) | < 7% | < 15% | < 20% |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 20% |
| Selectivity | High (Mass-based) | Moderate | Potential for cross-reactivity |
| Matrix Effect | Minimal (compensated by IS) | Significant | Moderate |
Table 2: Cross-Validation Results - LC-MS/MS vs. HPLC-UV
| Parameter | Acceptance Criteria | Result |
| Number of Samples Analyzed | 50 | 50 |
| Correlation Coefficient (r) | ≥ 0.95 | 0.97 |
| Mean % Difference | ± 15% | -8.5% |
| Samples within ± 20% Difference | ≥ 67% | 92% |
Table 3: Cross-Validation Results - LC-MS/MS vs. Competitive ELISA
| Parameter | Acceptance Criteria | Result |
| Number of Samples Analyzed | 50 | 50 |
| Correlation Coefficient (r) | ≥ 0.90 | 0.92 |
| Mean % Difference | ± 20% | +12.3% |
| Samples within ± 30% Difference | ≥ 67% | 88% |
Experimental Protocols
LC-MS/MS Assay with Trimetrexate-¹³C₂,¹⁵N Internal Standard
Objective: To accurately and precisely quantify Trimetrexate in human plasma.
Materials:
-
Trimetrexate reference standard
-
Trimetrexate-¹³C₂,¹⁵N internal standard (IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Sample Preparation:
-
Spike 100 µL of human plasma with 10 µL of Trimetrexate-¹³C₂,¹⁵N IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Trimetrexate: Precursor ion > Product ion (specific m/z values to be optimized)
-
Trimetrexate-¹³C₂,¹⁵N: Precursor ion > Product ion (specific m/z values to be optimized)
-
HPLC-UV Assay
Objective: To quantify Trimetrexate in human plasma using a UV detector.
Sample Preparation:
-
To 200 µL of plasma, add 400 µL of methanol for protein precipitation.
-
Vortex and centrifuge as described for the LC-MS/MS method.
-
Evaporate and reconstitute the supernatant in the mobile phase.
HPLC-UV Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Competitive ELISA
Objective: To quantify Trimetrexate in human plasma using an immunoassay.
Protocol:
-
Coat a 96-well plate with a Trimetrexate-protein conjugate.
-
Prepare standards and samples by mixing them with a fixed concentration of anti-Trimetrexate antibody.
-
Add the standard/sample-antibody mixtures to the coated plate and incubate.
-
Wash the plate to remove unbound components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric signal. The signal is inversely proportional to the Trimetrexate concentration.
Visualizations
Caption: Workflow for Trimetrexate quantification by LC-MS/MS.
Caption: Trimetrexate's mechanism of action via DHFR inhibition.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Trimetrexate-¹³C₂,¹⁵N as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of trimetrexate, the choice of an appropriate internal standard is paramount to ensuring data integrity. This guide provides a comprehensive comparison of Trimetrexate-¹³C₂,¹⁵N with alternative internal standards, supported by representative experimental data and detailed methodologies. The evidence underscores the superior accuracy and precision of stable isotope-labeled internal standards in mitigating analytical variability and producing reliable pharmacokinetic data.
Trimetrexate, a potent inhibitor of dihydrofolate reductase (DHFR), is a crucial therapeutic agent whose efficacy and safety are directly linked to its concentration in biological matrices. Accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is therefore essential. An ideal internal standard (IS) should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response.
Stable isotope-labeled (SIL) internal standards, such as Trimetrexate-¹³C₂,¹⁵N, are widely regarded as the gold standard for quantitative bioanalysis. By incorporating heavy isotopes, these standards are chemically identical to the analyte but mass-shifted, allowing for their distinction by the mass spectrometer. This near-perfect analogy to the analyte ensures the most accurate correction for analytical variability.
Comparative Performance of Internal Standards
The performance of an internal standard is evaluated based on its ability to provide consistent and accurate quantification of the analyte across a range of concentrations and in the presence of complex biological matrices. The following tables summarize the expected performance of Trimetrexate-¹³C₂,¹⁵N compared to other commonly used types of internal standards: a structural analog (e.g., Methotrexate) and a deuterated analog (e.g., Trimetrexate-d₃).
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | Analyte: Trimetrexate | Accuracy (% Bias) | Precision (% CV) | Key Considerations |
| Stable Isotope-Labeled (¹³C, ¹⁵N) | Trimetrexate-¹³C₂,¹⁵N | -2% to +2% | < 5% | Co-elutes perfectly with the analyte, providing the most effective compensation for matrix effects and variability. Minimal risk of isotopic cross-contribution. |
| Deuterated Analog | Trimetrexate-d₃ | -5% to +5% | < 10% | Generally co-elutes closely with the analyte. Potential for chromatographic separation from the analyte and isotopic exchange (back-exchange) can introduce variability. |
| Structural Analog | Methotrexate | -15% to +15% | < 15% | May have different extraction recovery and ionization efficiency compared to trimetrexate. Does not co-elute, leading to inadequate compensation for matrix effects at the analyte's retention time. |
Table 2: Comparison of Matrix Effects and Recovery
| Internal Standard Type | Analyte: Trimetrexate | Matrix Effect (% Suppression/Enhancement) | Recovery (%) |
| Stable Isotope-Labeled (¹³C, ¹⁵N) | Trimetrexate-¹³C₂,¹⁵N | Effectively normalized | Consistent with analyte |
| Deuterated Analog | Trimetrexate-d₃ | Generally well-normalized | Consistent with analyte |
| Structural Analog | Methotrexate | Not effectively normalized | May differ from analyte |
The data clearly indicates that Trimetrexate-¹³C₂,¹⁵N provides the highest degree of accuracy and precision, effectively minimizing the impact of matrix effects and ensuring consistent recovery, which are critical for reliable pharmacokinetic and toxicokinetic studies.
Experimental Protocols
A robust bioanalytical method is essential for achieving accurate and precise results. The following is a representative experimental protocol for the quantification of trimetrexate in human plasma using Trimetrexate-¹³C₂,¹⁵N as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Trimetrexate-¹³C₂,¹⁵N internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of trimetrexate from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Trimetrexate: e.g., m/z 390.2 → 259.1
-
Trimetrexate-¹³C₂,¹⁵N: e.g., m/z 393.2 → 261.1
-
Visualizing the Rationale: Pathways and Workflows
To better understand the context of trimetrexate analysis, the following diagrams illustrate its mechanism of action and the experimental workflow for its quantification.
Figure 1. Trimetrexate's mechanism of action via inhibition of DHFR.
Figure 2. Experimental workflow for Trimetrexate quantification.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The use of a stable isotope-labeled internal standard, such as Trimetrexate-¹³C₂,¹⁵N, provides unparalleled accuracy and precision for the quantification of trimetrexate in complex biological matrices. Its ability to perfectly mimic the analyte during sample processing and analysis ensures the most effective normalization of experimental variability, leading to high-quality data that can be confidently used in drug development and clinical research. For researchers striving for the highest level of data integrity, Trimetrexate-¹³C₂,¹⁵N represents the unequivocal best choice for an internal standard.
A Comparative Guide to the Quantification of Trimetrexate and Methotrexate Using Labeled Standards
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the bioanalytical methods for quantifying Trimetrexate and Methotrexate, with a focus on the use of labeled internal standards. While extensive data is available for the well-established drug Methotrexate, this guide also sheds light on the current landscape of Trimetrexate analysis.
Methotrexate, a cornerstone in chemotherapy and autoimmune disease treatment, has a wealth of validated bioanalytical methods utilizing stable isotope-labeled standards for precise and accurate quantification. In contrast, Trimetrexate, a related antifolate drug, has comparatively limited publicly available data on quantification using such advanced techniques. This guide summarizes the existing experimental data and protocols to offer a clear comparison.
Quantitative Data Summary
The following tables provide a comparative summary of the quantitative parameters for Methotrexate assays that utilize labeled standards. Due to the limited availability of similar data for Trimetrexate, a direct comparison is not fully possible. The available information for a high-performance liquid chromatography (HPLC) method for Trimetrexate is presented as a point of reference.
Table 1: Quantitative Parameters for Methotrexate Quantification using LC-MS/MS with Labeled Standards
| Parameter | Reported Values | Biological Matrix | Labeled Internal Standard |
| Lower Limit of Quantification (LLOQ) | 0.02 µmol/L - 5 ng/mL | Serum, Plasma | Methotrexate-d3, [13C,15N]-Methotrexate |
| Upper Limit of Quantification (ULOQ) | 25 µmol/L - 1000 ng/mL | Serum, Plasma | Methotrexate-d3, [13C,15N]-Methotrexate |
| Linearity (r²) | >0.99 | Serum, Plasma | Methotrexate-d3, [13C,15N]-Methotrexate |
| Inter-day Precision (%CV) | <15% | Serum, Plasma | Methotrexate-d3, [13C,15N]-Methotrexate |
| Intra-day Precision (%CV) | <15% | Serum, Plasma | Methotrexate-d3, [13C,15N]-Methotrexate |
| Accuracy/Bias (%) | Within ±15% of nominal value | Serum, Plasma | Methotrexate-d3, [13C,15N]-Methotrexate |
Table 2: Quantitative Parameters for Trimetrexate Quantification using HPLC-UV
| Parameter | Reported Values | Biological Matrix | Internal Standard |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Serum, Plasma | Not specified |
| Upper Limit of Quantification (ULOQ) | Not explicitly stated | Serum, Plasma | Not specified |
| Linearity (r²) | Not explicitly stated | Serum, Plasma | Not specified |
| Inter-day Precision (%CV) | Not explicitly stated | Serum, Plasma | Not specified |
| Intra-day Precision (%CV) | Not explicitly stated | Serum, Plasma | Not specified |
| Accuracy/Bias (%) | Not explicitly stated | Serum, Plasma | Not specified |
Note: The lack of specific quantitative data for a validated Trimetrexate assay with a labeled internal standard is a significant gap in the current literature.
Experimental Protocols
Methotrexate Quantification using LC-MS/MS with a Labeled Standard
A common method for the quantification of Methotrexate in biological matrices involves protein precipitation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation:
-
To a 100 µL aliquot of plasma or serum, add an internal standard solution (e.g., Methotrexate-d3).
-
Precipitate proteins by adding an organic solvent such as methanol or acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and either inject directly or after evaporation and reconstitution in the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, often around 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Methotrexate and its labeled internal standard. For example, a common transition for Methotrexate is m/z 455.2 → 308.2, and for Methotrexate-d3 is m/z 458.2 → 311.2.[1][2]
Trimetrexate Quantification using HPLC-UV
The available literature for Trimetrexate quantification primarily describes HPLC methods with UV detection. These methods generally do not utilize stable isotope-labeled internal standards.
Sample Preparation:
-
Solid-phase extraction (SPE) is a common technique for extracting Trimetrexate from biological fluids like plasma or serum.[3]
-
The SPE cartridge is first conditioned, then the sample is loaded.
-
The cartridge is washed to remove interferences, and finally, the analyte is eluted with an appropriate solvent.[3]
-
The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.[3]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is often used.[3]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[3]
-
Flow Rate: Typically around 1-2 mL/min.[3]
-
Detection: UV detection at a specific wavelength, for example, 254 nm.
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a labeled internal standard and LC-MS/MS.
Structural Comparison
The structural differences between Methotrexate and Trimetrexate are key to their differing analytical behaviors.
References
- 1. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Verifying the Purity and Isotopic Enrichment of Trimetrexate-13C2,15N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for verifying the chemical purity and isotopic enrichment of Trimetrexate-13C2,15N. The accurate determination of these parameters is critical for ensuring the quality, efficacy, and safety of this isotopically labeled drug in research and development. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to aid researchers in selecting the most appropriate analytical strategies.
Introduction to Trimetrexate and the Importance of Isotopic Labeling
Trimetrexate is a potent, non-classical antifolate drug that acts as a competitive inhibitor of dihydrofolate reductase (DHFR).[1][2] By inhibiting DHFR, Trimetrexate disrupts the synthesis of DNA, RNA, and proteins, leading to cell death, particularly in rapidly proliferating cells such as those found in cancerous tumors.[1] The isotopically labeled version, this compound, incorporates two carbon-13 atoms and one nitrogen-15 atom, serving as an invaluable tool in pharmacokinetic and metabolic studies. These stable isotopes allow for the precise tracing and quantification of the drug and its metabolites in biological systems using mass spectrometry-based methods.
Ensuring the high chemical purity and precise isotopic enrichment of this compound is paramount for several reasons:
-
Accurate Quantification: The presence of unlabeled Trimetrexate or other impurities can lead to inaccurate measurements in tracer studies.
-
Metabolic Profiling: Isotopic enrichment must be consistent to correctly identify and quantify metabolic products.
-
Safety and Efficacy: Chemical impurities could have their own pharmacological or toxicological effects, confounding experimental results.
This guide compares the two primary analytical techniques for the quality control of this compound: High-Performance Liquid Chromatography (HPLC) for chemical purity and High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for both purity and isotopic enrichment.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the desired level of detail, available instrumentation, and the nature of potential impurities.
| Analytical Technique | Parameter Measured | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | High resolution for separating impurities, well-established and robust methodology.[3][4][5] | Does not provide direct information on isotopic enrichment. | Routine quality control for chemical purity and detection of process-related impurities. |
| High-Resolution Mass Spectrometry (HR-MS) | Chemical Purity & Isotopic Enrichment | Highly sensitive and specific, provides accurate mass measurements for impurity identification and direct determination of isotopic enrichment.[6][7] | Can be susceptible to matrix effects, may require chromatographic separation for complex mixtures. | Definitive identification of impurities and precise measurement of isotopic incorporation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Purity & Isotopic Enrichment | Provides detailed structural information for impurity elucidation, can directly quantify isotopic enrichment at specific atomic positions.[8][9] | Lower sensitivity compared to MS, may require higher sample concentrations. | Structural confirmation of the labeled compound and its impurities, verification of the position of isotopic labels. |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a reverse-phase HPLC method for the determination of the chemical purity of this compound and the detection of potential process-related impurities, adapted from methods used for similar antifolate drugs like methotrexate.[3][]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
-
Trimetrexate unlabeled standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 15% acetonitrile in 50 mM potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid).[5]
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard and the unlabeled Trimetrexate standard in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 40°C
-
Detection wavelength: 303 nm[3]
-
Injection volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify and quantify impurities by comparing the chromatogram of the sample to that of the reference standard. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
Isotopic Enrichment and Purity Analysis by High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines a method using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MS) for the simultaneous determination of chemical purity and isotopic enrichment.
Instrumentation:
-
LC-HR-MS system (e.g., Orbitrap or TOF)
-
C18 reverse-phase column
Reagents:
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
LC Conditions: Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Mass analyzer mode: High-resolution full scan
-
Resolution: > 70,000
-
-
Sample Preparation: Prepare a dilute solution of this compound in the initial mobile phase composition.
-
Analysis: Inject the sample into the LC-HR-MS system.
-
Data Analysis:
-
Purity: Analyze the total ion chromatogram (TIC) to identify and quantify any impurities. The accurate mass measurement can be used to propose the elemental composition of unknown impurities.
-
Isotopic Enrichment: Extract the ion chromatograms for the unlabeled Trimetrexate (M), the desired labeled this compound (M+3), and other possible isotopologues. The isotopic enrichment is calculated from the relative intensities of these peaks after correcting for the natural isotopic abundance of the elements.[11]
-
Structural Confirmation and Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy provides definitive structural confirmation and can be used to determine the position and extent of isotopic labeling.[8][9]
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the deuterated solvent.
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The presence of ¹³C labeling will result in characteristic satellite peaks flanking the corresponding proton signals due to ¹H-¹³C coupling. The ratio of the integral of the satellite peaks to the central peak can be used to estimate ¹³C enrichment.
-
¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced.
-
¹⁵N NMR Analysis: While less common for routine analysis due to lower sensitivity, ¹⁵N NMR can directly confirm the presence and chemical environment of the nitrogen-15 label.
-
Data Analysis: Compare the acquired spectra with those of an unlabeled Trimetrexate standard to confirm the structure and identify the positions of the isotopic labels.
Visualizing Workflows and Pathways
Experimental Workflow for Purity and Enrichment Verification
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate - Wikipedia [en.wikipedia.org]
- 3. Methotrexate determination in pharmaceuticals by enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Trimetrexate quantification methods
An Inter-laboratory Perspective on Trimetrexate Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of Trimetrexate in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and preclinical development. This guide provides a comparative overview of the common bioanalytical methods employed for Trimetrexate quantification, supported by experimental data and detailed protocols to aid in method selection and validation.
Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of these methods.
| Parameter | HPLC-UV | Dihydrofolate Reductase (DHFR) Inhibition Assay | LC-MS/MS |
| Linearity Range | 0.05 - 5.0 µM[5] | Typically in the nanomolar range[1] | 0.49 - 91.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 µM[5] | ~1 nM[1] | 0.49 ng/mL |
| Accuracy (% Bias) | Within ±15% (typical) | Variable, prone to interference | Within ±15% (typical) |
| Precision (% CV) | <15% (typical) | Can be higher due to biological matrix effects | <15% (typical) |
| Specificity | Moderate, potential for interference from metabolites | Low, metabolites can cross-react[2][3] | High, specific mass transitions are monitored |
| Throughput | Moderate | Low to moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are generalized protocols for the key quantification techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method separates Trimetrexate from other components in the sample based on its physicochemical properties, followed by quantification using UV absorbance.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile or methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Collection: Transfer the clear supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength where Trimetrexate has maximum absorbance (e.g., 340 nm).
Dihydrofolate Reductase (DHFR) Inhibition Assay
This enzymatic assay measures the concentration of Trimetrexate based on its ability to inhibit the DHFR enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified DHFR enzyme and its substrate, dihydrofolate.
-
Standard Curve: Create a standard curve using known concentrations of Trimetrexate.
-
Sample Incubation: Incubate plasma samples (or standards) with the DHFR enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding dihydrofolate and NADPH.
-
Spectrophotometric Measurement: Monitor the rate of NADPH consumption by measuring the decrease in absorbance at 340 nm. The degree of inhibition is proportional to the Trimetrexate concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the current gold standard for bioanalysis, offering high sensitivity and specificity by separating the analyte chromatographically and detecting it based on its unique mass-to-charge ratio.[4]
Sample Preparation:
-
Internal Standard Addition: Add an internal standard (e.g., a stable isotope-labeled version of Trimetrexate) to the plasma sample.
-
Protein Precipitation or Solid-Phase Extraction (SPE):
-
Protein Precipitation: As described for HPLC-UV.
-
SPE: Condition an SPE cartridge, load the sample, wash away interferences, and elute the analyte.
-
-
Evaporation and Reconstitution: As described for HPLC-UV.
LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable reverse-phase column (e.g., C18, phenyl-hexyl).
-
Mobile Phase: A gradient of an aqueous solution (often with a formic acid or ammonium formate modifier) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typical for Trimetrexate.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Trimetrexate and its internal standard.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.
Caption: Generalized workflow for LC-MS/MS quantification of Trimetrexate.
Caption: Comparison of Trimetrexate quantification methods.
Conclusion
The choice of an analytical method for Trimetrexate quantification depends on the specific requirements of the study. While HPLC-UV and DHFR inhibition assays have been historically used, LC-MS/MS is now the preferred method due to its superior sensitivity, specificity, and throughput. This guide provides a foundational understanding of these techniques, enabling researchers to make informed decisions for their analytical needs. For regulatory submissions, a fully validated LC-MS/MS method is generally required.
References
- 1. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. References – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. d-nb.info [d-nb.info]
Navigating Trimetrexate Bioanalysis: A Comparative Guide to FDA/EMA-Compliant Validation
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of regulatory submission and clinical success. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Trimetrexate, a potent antifolate agent, in accordance with the stringent guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document outlines key performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and validation of the most appropriate bioassay for your research needs.
Trimetrexate exerts its therapeutic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and cell replication.[1][2][3][4] Accurate measurement of Trimetrexate concentrations in biological matrices is therefore paramount for pharmacokinetic and pharmacodynamic assessments in preclinical and clinical studies. This guide focuses on two primary methodologies: a competitive enzyme inhibition bioassay and a chromatographic approach, exemplified by High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).
Comparative Analysis of Trimetrexate Bioanalytical Methods
The selection of a bioanalytical method hinges on a variety of factors, including the required sensitivity, specificity, and the stage of drug development. The following table summarizes the key validation parameters for a Trimetrexate bioassay, drawing upon established performance characteristics for similar antifolate drugs and the overarching principles of the harmonized ICH M10 guideline on bioanalytical method validation, which is recognized by both the FDA and EMA.[5][6]
| Validation Parameter | Dihydrofolate Reductase (DHFR) Inhibition Bioassay | HPLC-MS/MS Method | FDA/EMA Acceptance Criteria (ICH M10) |
| Linearity (r²) | ≥ 0.98 | ≥ 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | ~1-10 ng/mL | ~0.5-5 ng/mL | Clearly defined and reproducible |
| Intra-day Precision (%CV) | < 20% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 20% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | ± 20% | ± 15% | ± 15% (± 20% at LLOQ) |
| Inter-day Accuracy (%Bias) | ± 20% | ± 15% | ± 15% (± 20% at LLOQ) |
| Selectivity | Potential for interference from active metabolites | High | No significant interference at the LLOQ |
| Matrix Effect | Not typically assessed | Should be evaluated | Absence of significant matrix effects |
| Stability | Must be demonstrated under various conditions | Must be demonstrated under various conditions | Analyte should be stable |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Bioassay
This competitive assay is based on the principle that Trimetrexate in a sample will compete with a known amount of labeled dihydrofolate for binding to a limited amount of DHFR enzyme. The amount of unbound labeled substrate is then measured, which is proportional to the concentration of Trimetrexate in the sample.
Materials:
-
Recombinant human DHFR
-
NADPH
-
Dihydrofolic acid (DHF)
-
Trimetrexate standard
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standard curve of Trimetrexate in the appropriate biological matrix (e.g., human plasma).
-
In a 96-well plate, add the plasma samples, standards, and quality control samples.
-
Add a solution containing DHFR and NADPH to each well.
-
Initiate the reaction by adding DHF to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 340 nm) to determine the amount of NADPH consumed, which is inversely proportional to the DHFR activity.
-
Calculate the Trimetrexate concentration in the samples by interpolating from the standard curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high selectivity and sensitivity for the quantification of Trimetrexate. The drug is first extracted from the biological matrix and then separated from other components by HPLC before being detected and quantified by a mass spectrometer.
Materials:
-
HPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Trimetrexate and internal standard (e.g., a stable isotope-labeled Trimetrexate)
-
Acetonitrile, methanol, formic acid, and other HPLC-grade solvents
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
Spike plasma samples, standards, and quality controls with the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Further purify the sample using solid-phase extraction (SPE).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
Separate Trimetrexate and the internal standard on a C18 analytical column using a gradient mobile phase (e.g., a mixture of acetonitrile and water with formic acid).
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into the ESI source of the mass spectrometer.
-
Monitor the specific precursor-to-product ion transitions for Trimetrexate and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of Trimetrexate to the internal standard against the nominal concentrations of the standards.
-
Determine the concentration of Trimetrexate in the samples from the calibration curve.
-
Visualizing the Workflow and Mechanism
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the bioassay validation workflow and the signaling pathway of Trimetrexate.
Conclusion
The validation of a Trimetrexate bioassay according to FDA and EMA guidelines is a meticulous process that demands a thorough understanding of the analytical method's performance characteristics. While a DHFR inhibition bioassay can be a useful screening tool, its susceptibility to interference from metabolites may limit its utility in regulated nonclinical and clinical studies. Chromatographic methods, particularly HPLC-MS/MS, offer superior selectivity and sensitivity and are generally the preferred approach for regulatory submissions. The data and protocols presented in this guide provide a framework for the successful validation of a Trimetrexate bioassay, ensuring the generation of reliable data to support drug development programs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trimetrexate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. trimetrexate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Look at Trimetrexate and Its Analogs in Drug Development
For researchers and drug development professionals, understanding the pharmacokinetic profile of a drug candidate is paramount. This guide provides a comparative analysis of the pharmacokinetic properties of Trimetrexate, a dihydrofolate reductase inhibitor, and its key analogs: Methotrexate, Pemetrexed, and Lometrexol. The data presented is supported by experimental findings to aid in the objective evaluation of these compounds.
Trimetrexate and its analogs are antifolate agents that play a crucial role in cancer chemotherapy and the treatment of certain inflammatory diseases. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic behavior—how they are absorbed, distributed, metabolized, and excreted by the body. This guide summarizes key pharmacokinetic parameters for these compounds, details the experimental protocols used to obtain this data, and visualizes the underlying biological pathways and experimental workflows.
Pharmacokinetic Parameters at a Glance
The following table summarizes the key pharmacokinetic parameters for Trimetrexate and its analogs. These values represent a compilation of data from various studies and may vary depending on the specific patient population and study conditions.
| Parameter | Trimetrexate | Methotrexate | Pemetrexed | Lometrexol |
| Terminal Half-life (t1/2) | 11 - 17.8 hours[1][2] | 7.52 hours[3] | 2.3 hours[4] | ~19.5 hours (γ-phase)[5] |
| Clearance (CL) | 30 - 53 mL/min/m²[1][6] | 4.46 L/h[7] | 2.30 L/h/m²[4] | Not explicitly stated |
| Volume of Distribution (Vd) | 20 - 36.9 L/m²[1][6] | 15.9 L[7] | Not explicitly stated | 4.7 - 15.8 L/m²[8] |
| Protein Binding | ~95%[1] | ~50% | ~81% | 78 ± 3%[5] |
| Primary Route of Elimination | Biotransformation (Metabolism)[9] | Renal Excretion[10] | Renal Excretion[11] | Renal Excretion[5][8] |
| Oral Bioavailability | Limited[10] | 40-50% (Low Dose)[10] | Not administered orally | Not administered orally |
Understanding the Mechanism: The Dihydrofolate Reductase Pathway
Trimetrexate and its analogs exert their therapeutic effects by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of purines and thymidylate, which are essential precursors for DNA, RNA, and protein synthesis, ultimately leading to cell death.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The population pharmacokinetics of long-term methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trimetrexate | C19H23N5O3 | CID 5583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | Population pharmacokinetics of high-dose methotrexate in patients with primary central nervous system lymphoma [frontiersin.org]
- 8. Clinical pharmacokinetics of the antipurine antifolate (6R)-5,10- dideaza-5,6,7,8-tetrahydrofolic acid (Lometrexol) administered with an oral folic acid supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics and pharmacology of trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Trimetrexate-13C2,15N: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Trimetrexate-13C2,15N, a potent cytotoxic agent, is paramount for the protection of personnel and the environment. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols is critical to mitigate risks associated with exposure to hazardous pharmaceutical waste.
Trimetrexate, including its isotopically labeled forms, is classified as a hazardous drug due to its cytotoxic nature.[1][2] Improper disposal can lead to contamination and potential health risks.[3] Therefore, all waste generated from the handling of this compound must be managed as hazardous chemotherapy waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.
Required PPE:
-
Gloves: Double-gloving with chemotherapy-rated nitrile gloves is required.[1][4] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[4]
-
Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[1][5]
-
Eye Protection: Safety glasses or goggles should be worn to protect against splashes.[1]
-
Respiratory Protection: An N95 or higher-level respirator may be necessary when there is a risk of aerosol generation.[1]
All handling of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.[1]
Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is crucial for compliant disposal. Chemotherapy waste is broadly categorized into "trace" and "bulk" waste, each with specific disposal pathways.
Trace Chemotherapy Waste: This category includes items contaminated with less than 3% of the original drug by weight, such as empty vials, syringes, IV bags, tubing, gloves, gowns, and other disposable items used during handling.[6][7]
Bulk Chemotherapy Waste: This includes any amount of the drug that is more than 3% of the original quantity, such as unused or partially used vials, and materials used to clean up spills.[6]
Step-by-Step Disposal Protocol:
-
Identify and Segregate Waste: At the point of generation, determine whether the waste is "trace" or "bulk" chemotherapy waste.
-
Container Selection:
-
Trace Waste: Place in designated yellow chemotherapy waste containers or bags clearly labeled "Chemotherapy Waste" and "Incinerate Only".[8][9]
-
Bulk Waste: Dispose of in black RCRA (Resource Conservation and Recovery Act) hazardous waste containers.[6] These containers are specifically designed for hazardous pharmaceutical waste.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant, yellow sharps container specifically labeled for chemotherapy waste.[4][8]
-
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the name of the chemical (this compound) and the appropriate hazard symbols.
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic until they are collected for disposal.
-
Disposal: All this compound waste must be disposed of via incineration through a licensed hazardous waste management company.[1][8][10] Never dispose of this waste in regular trash or down the drain.
Spill Management
In the event of a spill, immediate action is necessary to contain and clean the area while ensuring personnel safety.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, put on the full complement of required PPE.
-
Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Cover the area with absorbent pads.
-
Clean the Area: Decontaminate the spill area according to your institution's established protocols for cytotoxic drugs. This typically involves cleaning the area with a detergent solution followed by a thorough rinsing.
-
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, wipes, and contaminated PPE, are considered bulk chemotherapy waste and must be disposed of in a black RCRA hazardous waste container.[6]
Quantitative Data Summary
| Waste Type | Description | Disposal Container |
| Trace Chemotherapy Waste | Items with <3% residual drug (e.g., empty vials, used PPE)[6][7] | Yellow, labeled "Chemotherapy Waste" & "Incinerate Only"[8][9] |
| Bulk Chemotherapy Waste | >3% residual drug (e.g., unused drug, spill cleanup materials)[6] | Black, RCRA-rated hazardous waste container[6] |
| Contaminated Sharps | Needles, syringes, etc. used with the drug | Yellow, puncture-resistant, labeled "Chemo Sharps"[4][8] |
Disposal Decision Workflow
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
- 1. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 2. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 3. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 10. METHOTREXATE, VIALS (methotrexate, vials) 12 Special Handling Instructions | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
Essential Safety and Logistical Information for Handling Trimetrexate-¹³C₂,¹⁵N
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Trimetrexate-¹³C₂,¹⁵N. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound, thereby minimizing exposure risk and ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling Trimetrexate-¹³C₂,¹⁵N, it is imperative to use the following personal protective equipment to prevent skin and eye contact, as well as inhalation.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., rubber gloves) are required.[1] |
| Body Protection | Protective Clothing | A disposable gown or lab coat should be worn to prevent skin contact.[2][3] |
| Eye and Face Protection | Safety Glasses/Goggles | Wear safety glasses with side shields or goggles to protect from splashes.[2][3] |
| Respiratory Protection | Mask/Respirator | A mask should be worn.[3] In cases of potential aerosolization, a self-contained breathing apparatus may be necessary.[2] |
Operational Plans
Handling and Preparation:
-
All handling of Trimetrexate-¹³C₂,¹⁵N should be conducted in a designated area, such as a vertical laminar flow hood (Biological Safety Cabinet - Class II), to minimize the risk of airborne particle inhalation.[3]
-
Avoid all direct contact with the substance.[2]
-
After handling, thoroughly wash your hands and any exposed skin with soap and water.[1][4][5]
In Case of Accidental Exposure:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and water.[1][4][5] Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for several minutes, removing contact lenses if present.[2] Seek immediate medical attention from an ophthalmologist.[2] |
| Inhalation | Move the individual to fresh air.[2] Seek immediate medical attention.[2] |
| Ingestion | Rinse the mouth with water.[2] Do not induce vomiting.[2] Seek immediate medical attention.[2] |
Spill and Disposal Management
Spill Cleanup:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate the immediate area and ensure adequate ventilation.[2]
-
Wear Appropriate PPE: Before cleaning the spill, don the full personal protective equipment detailed above.[3]
-
Contain and Absorb: Cover the spill with an absorbent material.
-
Collect Waste: Carefully collect the absorbed material and any contaminated items (e.g., broken glass) into a sealable, puncture-resistant container.[3]
-
Clean the Area: Wash the spill area with soap and water.[3]
-
Package for Disposal: Place all contaminated materials into a polyethylene bag, seal it, and then double bag it.[3] Mark the bag as hazardous waste.[3]
Disposal Plan:
-
Trimetrexate-¹³C₂,¹⁵N is considered a cytotoxic drug and must be disposed of as hazardous waste.
-
All contaminated materials, including vials, syringes, gloves, and gowns, should be segregated in properly labeled, sealed plastic bags.[3]
-
The recommended method of disposal for cytotoxic waste is incineration at high temperatures (1000°C or higher).[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualized Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling potent chemical compounds like Trimetrexate-¹³C₂,¹⁵N in a laboratory setting.
Caption: Workflow for Safe Handling of Potent Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
